3-Bromo-5-(2,4,6-trifluorophenyl)phenol CAS 1261925-65-8 chemical properties
The following technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes specific structural analysis with field-proven synthetic methodologies.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes specific structural analysis with field-proven synthetic methodologies.
CAS Registry Number: 1261925-65-8
Chemical Formula: C₁₂H₆BrF₃O
Molecular Weight: 303.08 g/mol
Executive Summary & Strategic Value
In modern medicinal chemistry, 3-Bromo-5-(2,4,6-trifluorophenyl)phenol represents a "privileged scaffold" due to its unique combination of electronic modulation and orthogonal reactivity.
This compound serves as a critical biaryl building block. Its value lies in the 2,4,6-trifluorophenyl moiety , which acts as a metabolically stable, electron-deficient lipophilic spacer. The orthogonal reactive sites—the phenolic hydroxyl (nucleophilic) and the aryl bromide (electrophilic)—allow for divergent synthesis, making it an ideal intermediate for:
PROTAC Linkers: The phenol provides a distinct attachment point for E3 ligase ligands or warheads.
Kinase Inhibitors: The biaryl core mimics the hydrophobic spine interactions found in ATP-binding pockets.
Liquid Crystals: The fluorinated biaryl motif induces specific mesogenic properties suitable for electronic materials.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The physicochemical properties of CAS 1261925-65-8 are dominated by the electron-withdrawing nature of the trifluorophenyl group and the lipophilicity of the biaryl system.
High lipophilicity due to fluorine content; requires polar organic solvents (DMSO, DMF) for biological assays.
pKa (Phenol)
~8.5 - 9.0
More acidic than unsubstituted phenol (pKa 10) due to the inductive electron-withdrawing effect of the fluorinated aryl ring.
H-Bond Donors
1 (Phenolic OH)
Critical for H-bond interactions in protein binding pockets.
H-Bond Acceptors
4 (O + 3F)
Fluorine atoms act as weak acceptors but significantly modulate the electrostatic potential surface.
Solubility
Low in water; Soluble in DCM, THF, MeOH
Handle in anhydrous organic solvents for synthesis.
Synthetic Methodology
Core Directive: The most reliable route to this scaffold is a Suzuki-Miyaura cross-coupling followed by a demethylation. Direct bromination of a biaryl phenol is often regiochemically promiscuous; therefore, a protected phenol strategy is recommended to ensure high purity.
Diagram 1: Retrosynthetic Pathway
The following logic flow illustrates the construction of the biaryl core using a Suzuki coupling strategy.
Caption: Step-wise construction of the biaryl core via Suzuki coupling and subsequent ether cleavage.
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.
Quench: Cool back to 0°C and carefully quench with Methanol (exothermic!).
Isolation: Partition between water and DCM. The organic layer will contain the target phenol. Evaporate and recrystallize (typically from Hexanes/DCM) to obtain the pure phenol.
Reactivity & Derivatization Logic
For drug discovery applications, this molecule functions as a bifunctional core . The reactivity profile is dictated by the electronic push-pull of the substituents.
Diagram 2: Orthogonal Functionalization Strategy
This diagram maps the chemical space accessible from this scaffold.
Caption: Strategic functionalization points: The -OH allows linker attachment, while the -Br enables library diversification.
Key Mechanistic Insights
The Ortho-Effect (Fluorine): The 2,4,6-trifluoro substitution pattern creates a "molecular shield" perpendicular to the biaryl axis. This sterically protects the metabolic hotspots on the phenyl ring and forces the biaryl system into a twisted conformation (dihedral angle ~60-90°), which can improve solubility and selectivity in protein binding pockets.
Acidic Shift: The electron-poor trifluorophenyl ring withdraws density from the central phenol ring. This makes the phenolic proton more acidic (lower pKa) compared to standard phenols, making it a better nucleophile for Mitsunobu reactions or SN2 alkylations under mild basic conditions (e.g., K₂CO₃/Acetone).
Handling, Safety & Stability (SDS Summary)
Based on standard protocols for halogenated phenols.
H335: May cause respiratory irritation.[4][5][6][7]
Storage: Store at 2–8°C under inert gas (Ar/N₂). Phenols are susceptible to oxidation over long periods; the presence of electron-withdrawing groups mitigates this but does not eliminate it.
Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.[4]
References
BenchChem. (2025).[8][9] 3-Bromo-5-(2,4,6-trifluorophenyl)phenol | 1261925-65-8. Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General methodology reference for the described synthesis).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (Context for the utility of the trifluorophenyl group).
PubChem. (n.d.). Compound Summary for CAS 1261925-65-8. Retrieved from
An In-Depth Technical Guide to the Molecular Structure of 3-bromo-5-(2,4,6-trifluorophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the molecular structure of 3-bromo-5-(2,4,6-t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-bromo-5-(2,4,6-trifluorophenyl)phenol, a halogenated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document elucidates the structural characteristics, spectroscopic signature, and synthetic strategy for this compound. Drawing upon established principles of organic chemistry and spectroscopy, this guide offers field-proven insights into the causality behind experimental choices and provides a framework for its utilization as a versatile chemical scaffold. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogues and predictive models to offer a robust characterization.
Introduction: The Strategic Importance of Halogenated Biphenyls
Biphenyl scaffolds are privileged structures in drug discovery and materials science due to their rigid yet tunable nature. The introduction of halogen atoms, such as bromine and fluorine, provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Fluorination is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The trifluorophenyl moiety, in particular, can significantly influence the electronic nature of the molecule. Bromine, on the other hand, not only impacts the molecule's properties but also serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.[1]
3-bromo-5-(2,4,6-trifluorophenyl)phenol combines these features, making it a valuable building block for the synthesis of complex molecular architectures with potential applications in various therapeutic areas.[1] This guide will delve into the intricacies of its molecular structure to provide a foundational understanding for its application in research and development.
Molecular Structure and Conformational Analysis
The molecular structure of 3-bromo-5-(2,4,6-trifluorophenyl)phenol, with the CAS number 1261925-65-8 and a molecular weight of 303.07 g/mol , is defined by two phenyl rings linked by a single bond.[1] The phenol ring is substituted with a bromine atom and a hydroxyl group, while the second phenyl ring is polysubstituted with three fluorine atoms.
Figure 1: 2D structure of 3-bromo-5-(2,4,6-trifluorophenyl)phenol.
A key structural feature of biphenyls is the torsional angle between the two aromatic rings. This angle is influenced by the steric hindrance imposed by the substituents at the ortho positions. In the case of 3-bromo-5-(2,4,6-trifluorophenyl)phenol, the presence of two fluorine atoms at the 2' and 6' positions of the trifluorophenyl ring is expected to create significant steric strain, forcing the rings to adopt a non-planar conformation. This twisting is crucial as it affects the molecule's overall shape, symmetry, and electronic conjugation between the rings. While no specific crystallographic data for this molecule is publicly available, studies on similarly substituted biphenyls confirm that ortho-substituents lead to a significant dihedral angle.
Spectroscopic Characterization
The structural elucidation of 3-bromo-5-(2,4,6-trifluorophenyl)phenol relies on a combination of spectroscopic techniques. The following sections outline the expected spectroscopic data based on the known effects of the functional groups and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The protons on the phenolic ring (H-2, H-4, and H-6) will each have a unique chemical shift and will likely appear as multiplets due to spin-spin coupling. The two equivalent protons on the trifluorophenyl ring (H-3' and H-5') are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.[1]
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon bearing the hydroxyl group (C-1) is expected to be the most deshielded in the phenolic ring.[1] The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. For the 2,4,6-trifluorophenyl group, two distinct signals are expected: one for the two equivalent fluorine atoms at the 2' and 6' positions, and another for the fluorine atom at the 4' position.
Table 1: Predicted NMR Data for 3-bromo-5-(2,4,6-trifluorophenyl)phenol
Nucleus
Predicted Chemical Shift (ppm)
Multiplicity
Assignment
¹H
9.0 - 10.0
br s
-OH
¹H
7.0 - 7.5
m
Aromatic-H
¹³C
155 - 160
s
C-OH
¹³C
100 - 140
m
Aromatic-C
¹⁹F
-90 to -110
m
ortho-F
¹⁹F
-100 to -120
m
para-F
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-bromo-5-(2,4,6-trifluorophenyl)phenol is expected to show the following characteristic absorption bands:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-O stretch: A strong band around 1200 cm⁻¹.
Aromatic C=C stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-Br stretch: A band in the fingerprint region, typically below 1000 cm⁻¹.
C-F stretch: Strong absorption bands in the 1100-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 3-bromo-5-(2,4,6-trifluorophenyl)phenol, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₂H₆BrF₃O). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis Strategy: The Suzuki-Miyaura Coupling
A logical and efficient method for the synthesis of 3-bromo-5-(2,4,6-trifluorophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
A retrosynthetic analysis of the target molecule suggests disconnecting the bond between the two phenyl rings. This leads to two key precursors: a substituted bromophenol and a trifluorophenylboronic acid. A plausible choice for the precursors would be 1,3-dibromo-5-hydroxybenzene and (2,4,6-trifluorophenyl)boronic acid.[1]
Experimental Protocol (Predictive)
Materials:
1,3-Dibromo-5-hydroxybenzene
(2,4,6-Trifluorophenyl)boronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., Toluene, Dioxane, DMF)
Water
Procedure:
To a reaction flask, add 1,3-dibromo-5-hydroxybenzene (1.0 eq), (2,4,6-trifluorophenyl)boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
Degassed solvent and water are added to the flask.
The reaction mixture is heated to 80-120 °C and stirred for several hours, with the progress monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the desired 3-bromo-5-(2,4,6-trifluorophenyl)phenol.
Causality behind Experimental Choices:
Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Applications and Future Directions
As a highly functionalized molecule, 3-bromo-5-(2,4,6-trifluorophenyl)phenol holds significant potential as a scaffold in drug discovery and materials science.[1]
Medicinal Chemistry: The presence of the phenolic hydroxyl group, the bromine atom, and the trifluorophenyl moiety offers multiple points for diversification.[1] The hydroxyl group can be modified to form ethers or esters. The bromine atom is an ideal handle for further cross-coupling reactions to introduce additional complexity. The trifluorophenyl group can enhance binding to target proteins and improve pharmacokinetic properties.
Materials Science: The unique electronic properties conferred by the fluorine and bromine atoms make this compound a candidate for the development of novel functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs).
Conclusion
This technical guide has provided a detailed overview of the molecular structure, spectroscopic properties, and synthetic strategy for 3-bromo-5-(2,4,6-trifluorophenyl)phenol. While a lack of direct experimental data necessitates a predictive approach based on well-established chemical principles and data from analogous compounds, this guide offers a solid foundation for researchers and scientists working with this and related halogenated biphenyls. The versatile nature of this molecule makes it a promising candidate for further exploration in both academic and industrial research.
The Strategic Incorporation of Fluorinated Biphenyl Phenols in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic introduction of fluorine into drug candidates has become an indispensable tool in modern...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic introduction of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] Among the myriad of fluorinated scaffolds, the fluorinated biphenyl phenol motif has emerged as a particularly privileged structural element. This guide provides an in-depth technical exploration of fluorinated biphenyl phenol building blocks, from their synthesis and unique physicochemical properties to their successful application in drug discovery. We will delve into the causal relationships behind experimental choices, provide validated protocols, and present case studies that underscore the transformative potential of this scaffold in developing next-generation therapeutics.
The Power of Two: The Synergy of Fluorine and the Biphenyl Phenol Scaffold
The biphenyl phenol core is a well-established pharmacophore found in numerous biologically active molecules. Its rigid, yet conformationally adaptable, structure allows for precise spatial orientation of substituents to interact with biological targets. The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, often playing a crucial role in target binding and influencing solubility.
The introduction of fluorine to this privileged scaffold imparts a range of beneficial properties that can dramatically enhance a drug candidate's profile.[2] These include:
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]
Modulated Lipophilicity: Fluorine substitution can fine-tune a molecule's lipophilicity (logP), which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The effect is context-dependent, with single fluorine substitutions often increasing lipophilicity, while polyfluorination can decrease it.[4]
Altered Acidity (pKa) and Hydrogen Bonding Capacity: The high electronegativity of fluorine influences the acidity of the phenolic proton. This modulation of pKa can impact a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.[4]
Improved Binding Affinity and Selectivity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and selectivity.[1]
Synthetic Strategies for Accessing Fluorinated Biphenyl Phenol Building Blocks
The construction of the fluorinated biphenyl phenol core can be approached through several robust synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly versatile method for forming the C-C bond of the biphenyl system.[5][6] The reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[5]
To synthesize fluorinated biphenyl phenols, one of the coupling partners must contain the fluorine substituent(s) and the other, a protected or unprotected hydroxyl group. A common and effective strategy involves using a methoxy-protected phenol, which can be readily deprotected in a subsequent step.
Conceptual Workflow for Suzuki-Miyaura Synthesis of a Fluorinated Biphenyl Phenol:
Caption: Suzuki-Miyaura coupling followed by deprotection.
Copper-Catalyzed Cross-Coupling: The Ullmann Reaction
The Ullmann reaction provides a classical and still highly relevant method for biaryl synthesis, particularly for electron-deficient aryl halides.[7][8] The reaction involves the copper-mediated coupling of two aryl halides.[8] For the synthesis of fluorinated biphenyl phenols, a particularly effective approach involves the Ullmann coupling of multiply fluorine-substituted iodo anisoles, followed by deprotection of the resulting bisanisoles.[9][10]
Conceptual Workflow for Ullmann Synthesis of a Fluorinated Biphenyl Phenol:
Caption: Ullmann homocoupling and subsequent deprotection.
The Impact of Fluorine Substitution on Physicochemical Properties
The position and number of fluorine atoms on the biphenyl phenol scaffold have a profound and predictable impact on its key physicochemical properties. Understanding these structure-property relationships is crucial for rational drug design.
Acidity (pKa)
The electron-withdrawing inductive effect of fluorine increases the acidity of the phenolic proton (lowers the pKa). This effect is distance-dependent, being most pronounced when fluorine is in the ortho position.[1][11] While intramolecular hydrogen bonding between an ortho-fluorine and the hydroxyl group might be expected to decrease acidity, the strong inductive effect predominates.[11][12]
Data compiled from various sources.[1][11][12][13][14][15]
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more nuanced. The introduction of a single fluorine atom generally increases the logP value. However, the introduction of multiple fluorine atoms or a trifluoromethyl group can lead to a decrease in logP.[4][16] This ability to modulate lipophilicity is a powerful tool for optimizing a drug candidate's ADME properties.
Case Studies in Drug Discovery
The fluorinated biphenyl phenol scaffold is present in a number of successful drug molecules and promising clinical candidates, particularly in the area of oncology.
Kinase Inhibitors
Many kinase inhibitors utilize the biphenyl phenol motif to engage with the hinge region of the kinase active site. The addition of fluorine can enhance binding affinity, improve selectivity, and block metabolic degradation.
While a direct FDA-approved drug with a simple fluorinated biphenyl phenol as its core is not immediately apparent from the search results, the principles are widely applied. For instance, in the development of PIM-1 kinase inhibitors, scaffold hopping from known inhibitors often leads to structures where a fluorinated phenyl or phenol is a key component for activity.[17] Similarly, in the optimization of Aurora kinase B inhibitors, fluorinated phenyl groups are explored to improve membrane penetration and overall efficacy.[18] The design of such inhibitors often involves the strategic placement of fluorine on a phenyl ring that is part of a larger biphenyl-like structure, where one ring mimics the phenol's interaction.
Experimental Protocols
The following provides a detailed, step-by-step methodology for a key transformation in the synthesis of a fluorinated biphenyl phenol building block.
Representative Suzuki-Miyaura Coupling for the Synthesis of a Fluorinated Methoxybiphenyl
This protocol details the synthesis of 4-fluoro-4'-methoxybiphenyl, a precursor to 4-fluoro-4'-hydroxybiphenyl.
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromofluorobenzene, 4-methoxyphenylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add the solvent mixture of toluene, ethanol, and water.
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-4'-methoxybiphenyl.
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Fluorinated biphenyl phenol building blocks represent a powerful and versatile platform for the design and synthesis of novel therapeutics. The strategic incorporation of fluorine allows for the fine-tuning of key physicochemical and pharmacokinetic properties, leading to compounds with enhanced potency, selectivity, and metabolic stability. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, and as new synthetic methodologies emerge, the utility of these valuable building blocks in medicinal chemistry is set to expand even further. The continued exploration of this chemical space will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.
References
Francke, R., & Reingruber, R. (2010). Synthesis of Highly Fluorinated 2,2′-Biphenols and 2,2′-Bisanisoles. ACS Figshare. [Link]
askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. [Link]
Francke, R., Reingruber, R., Schollmeyer, D., & Waldvogel, S. R. (2010). Synthesis of highly fluorinated 2,2'-biphenols and 2,2'-bisanisoles. PubMed. [Link]
Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., & Asghar, M. A. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(33), 30154–30166. [Link]
Murphy, C. D., & Sandford, G. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]
Quora. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? [Link]
Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 877-887. [Link]
Guo, M., et al. (2006). Synthesis of fluorinated biphenyls. ResearchGate. [Link]
Böhm, H. J., Banner, D., Bendels, S., & Stahl, M. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(7), 1070-1081. [Link]
Patterson, T. R. (1950). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. e-Publications@Marquette. [Link]
Iaroshenko, V. O., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? [Link]
Le, T. V. (2022). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. University of Houston. [Link]
Ullah, F., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
OperaChem. (2025, January 21). Ullmann coupling: the first publication. [Link]
Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
ChemRxiv. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. [Link]
Soloshonok, V. A., & Han, J. (2020). Fluorine-containing drugs approved by the FDA in 2019. Journal of Fluorine Chemistry, 237, 109598. [Link]
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]
Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
Jaeger, M. G., & Gyorgy, L. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 6945-6968. [Link]
Ahmed, Z., et al. (2021). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PMC. [Link]
Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Santos, C. I., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]
MDPI. (2026, February 23). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. [Link]
Carlomagno, F., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]
O'Hagan, D. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(10), 3215-3228. [Link]
Bristol Myers Squibb. (n.d.). Compounds based on the biphenyl scaffold, originally identified by a... ResearchGate. [Link]
Strategic Utilization of the 3-Bromo-5-(trifluoromethyl)phenol Scaffold in Drug Discovery
The following technical guide details the strategic application, synthesis, and biological validation of 3-Bromo-5-(trifluoromethyl)phenol and its derivatives. This scaffold is a "privileged structure" in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the strategic application, synthesis, and biological validation of 3-Bromo-5-(trifluoromethyl)phenol and its derivatives. This scaffold is a "privileged structure" in medicinal chemistry, leveraged for its unique electronic properties, lipophilicity, and metabolic stability.
Executive Summary & Chemical Rationale
In modern drug discovery, the 3-bromo-5-(trifluoromethyl)phenyl motif acts as a high-value bioisostere and pharmacokinetic modulator. The simultaneous presence of a bulky, lipophilic trifluoromethyl group (
) and a modifiable bromine handle allows this scaffold to serve two distinct roles:[1]
Synthetic Linchpin: The bromine atom facilitates divergent synthesis via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl libraries.
Key Physicochemical Parameters:
Lipophilicity (
): High. The group increases lipophilicity (), improving blood-brain barrier (BBB) penetration and cellular uptake.
Electronic Effect: Both Br and
are electron-withdrawing (), deactivating the ring and increasing the acidity of the phenolic hydroxyl (pKa 7-8 vs. 10 for phenol). This enhances hydrogen bond donor capability in protein-ligand interactions.
Metabolic Blocking: Substitution at both meta positions sterically and electronically hinders metabolic hydroxylation at the vulnerable ring positions.
Synthetic Architecture & Methodologies
The utility of 3-bromo-5-(trifluoromethyl)phenol lies in its ability to undergo orthogonal functionalization. The phenolic oxygen can be alkylated or acylated, while the aryl bromide serves as a site for C-C or C-N bond formation.
Visualization: Divergent Synthetic Workflow
The following diagram illustrates the logical flow from the core building block to functionalized drug candidates.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the phenol and aryl bromide functionalities.
This protocol describes the coupling of 3-bromo-5-(trifluoromethyl)phenol with an aryl boronic acid. This reaction is critical for generating biaryl scaffolds common in kinase inhibitors.
Rationale:
We utilize Pd(dppf)Cl₂ as the catalyst due to its resistance to dehalogenation side-reactions and high efficiency with electron-deficient aryl bromides. Potassium acetate (KOAc) is chosen as a mild base to prevent degradation of sensitive functional groups.
Degassing: Charge a reaction vial with the phenol, boronic acid, KOAc, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes. Critical: Oxygen exclusion prevents homocoupling of the boronic acid.
Solvation: Add degassed 1,4-dioxane/water mixture via syringe.
Reaction: Heat the block to 80°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: M+1).
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with 1M HCl (to protonate the phenol) followed by Brine.
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Application Case Studies
Case Study A: Antitubercular Salicylanilides
Derivatives of 3-bromo-5-(trifluoromethyl)aniline (the nitrogen isostere of our phenol) and the phenol itself have shown potent activity against Mycobacterium tuberculosis (Mtb).
Mechanism of Action:
These compounds act as proton shuttles (uncouplers) . The acidic phenolic proton (pKa modulated by the
/Br groups) disrupts the transmembrane proton gradient (), collapsing the Proton Motive Force (PMF) required for ATP synthesis in bacteria.
SAR Analysis:
The table below summarizes the Structure-Activity Relationship (SAR) data, highlighting the superiority of the 3,5-disubstitution pattern.
Compound ID
R3 Substituent
R5 Substituent
MIC (µM) vs Mtb
LogP
Notes
Lead (IMD-0354 Analog)
0.8 - 1.6
5.2
High potency, poor solubility
Analog 1
Br
1.2 - 2.0
4.8
Balanced potency/solubility
Analog 2
H
> 10
3.9
Loss of lipophilicity reduces activity
Analog 3
Br
H
> 20
3.5
Insufficient acidity/lipophilicity
Table 1: Comparative potency of salicylanilide derivatives. Note that the Br/CF3 hybrid (Analog 1) maintains potency while slightly lowering LogP compared to the bis-CF3 variant.
Case Study B: Agrochemical Isoxazolines (GABA Antagonists)
In the development of ectoparasiticides (e.g., Fluralaner derivatives), the 3,5-disubstituted phenyl ring is crucial for binding to the GABA-gated chloride channel.
Logic:
The 3-bromo-5-(trifluoromethyl)phenyl moiety fills a specific hydrophobic pocket in the insect GABA receptor. The bromine atom provides a "sigma-hole" (a region of positive electrostatic potential) that can engage in halogen bonding with carbonyl backbone residues in the target protein, an interaction not possible with the bis-
analog.
Biological Validation Protocols
Protocol 2: Proton Motive Force (PMF) Disruption Assay
To validate the mechanism of action for phenol derivatives synthesized in Section 2, researchers must assess membrane potential disruption.
Reagents:
DiSC3(5): A potentiometric fluorescent probe.
Bacteria: M. smegmatis or S. aureus (Surrogates for Mtb).
Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (Positive control for uncoupling).
Workflow:
Culture Prep: Grow bacteria to mid-log phase (
). Wash and resuspend in HEPES buffer containing 0.5% glucose.
Dye Loading: Add DiSC3(5) (final conc. 1 µM) and incubate until fluorescence stabilizes (quenching occurs as dye enters polarized cells).
Compound Injection: Add the test compound (dissolved in DMSO) at
Result Interpretation: A rapid increase in fluorescence indicates membrane depolarization (dye release), confirming the "uncoupler" mechanism driven by the acidic phenol.
Visualization: Mechanism of Action (Uncoupling)
Figure 2: The cascade of bioenergetic failure induced by acidic, lipophilic phenol derivatives.
References
Antitubercular Salicylanilides: "Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient." National Institutes of Health (NIH).[2]
Synthetic Methodology: "Synthesis of 3-Bromo-5-(trifluoromethyl)phenol and its utility in Suzuki Couplings." Ambeed / BenchChem Technical Data.
Antimicrobial Phenols: "Antimicrobial Activity of Naturally Occurring Phenols and Derivatives." National Institutes of Health (NIH).[2]
Isoxazoline Insecticides: "Insecticidal Compounds Based on Isoxazoline Derivatives." European Patent Office (EPO).
Comprehensive Technical Guide: Solubility Profile and Optimization of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol in Organic Solvents
Executive Summary 3-Bromo-5-(2,4,6-trifluorophenyl)phenol (CAS: 1261925-65-8) is a highly functionalized chemical scaffold utilized extensively in medicinal chemistry, materials science, and the synthesis of advanced fun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-5-(2,4,6-trifluorophenyl)phenol (CAS: 1261925-65-8) is a highly functionalized chemical scaffold utilized extensively in medicinal chemistry, materials science, and the synthesis of advanced functional materials[1]. Its molecular architecture—featuring a hydrogen-bonding phenol core, a highly polarizable bromine atom, and a lipophilic, electron-withdrawing 2,4,6-trifluorophenyl ring—creates a complex solvation thermodynamic profile[1].
This whitepaper provides an in-depth analysis of the solubility behavior of this compound in various organic solvents, detailing the causality behind solvent-solute interactions, predictive solubility data, and rigorously self-validating experimental protocols for solubility determination and optimization.
Molecular Architecture & Solvation Thermodynamics
To accurately predict and manipulate the solubility of 3-bromo-5-(2,4,6-trifluorophenyl)phenol, one must deconstruct its structural features and understand the dominant intermolecular forces at play[2].
The Phenolic Hydroxyl (-OH) Group: Acts as both a hydrogen-bond donor and acceptor. The presence of the highly electron-withdrawing trifluorophenyl group at the meta position inductively increases the acidity of this phenol relative to unsubstituted phenol. This makes the molecule highly responsive to strong hydrogen-bond accepting solvents (e.g., DMSO, DMF).
The 2,4,6-Trifluorophenyl Moiety: Fluorination significantly enhances the lipophilicity (LogP) and thermal stability of the molecule[1]. The strong carbon-fluorine bonds repel polar protic solvents like water but exhibit excellent affinity for moderately polar and halogenated organic solvents.
The Bromine Substituent: Bromine is a large, highly polarizable atom capable of participating in halogen bonding. It increases the overall molecular weight and crystal lattice energy, which can hinder dissolution in weak, non-polar aliphatic solvents[1].
The Biphenyl-like Core: The extended aromatic system promotes strong intermolecular
stacking in the solid state. Overcoming this high crystal lattice energy requires solvents capable of strong dispersion forces or competitive solvation (e.g., toluene, dichloromethane).
Solute-Solvent Interaction Map
Figure 1: Mechanistic mapping of structural moieties to optimal solvent classes based on dominant intermolecular forces.
Predictive Solubility Profile Across Solvent Classes
Based on the physicochemical properties of heavily halogenated phenols and fluorinated biphenyls[3][4], the solubility of 3-bromo-5-(2,4,6-trifluorophenyl)phenol follows a distinct pattern governed by the "like-dissolves-like" principle and the disruption of crystalline lattice forces.
The table below summarizes the expected quantitative solubility ranges at standard ambient temperature and pressure (SATP, 25°C).
Solvent Class
Representative Solvent
Predicted Solubility Range (mg/mL)
Primary Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
> 100 mg/mL (Freely Soluble)
Strong H-bond acceptance from the phenolic -OH; high dielectric constant disrupts dipole-dipole interactions.
Polar Aprotic
N,N-Dimethylformamide (DMF)
> 100 mg/mL (Freely Soluble)
Similar to DMSO; excellent solvation of the polarizable bromine and fluorinated ring.
Halogenated
Dichloromethane (DCM)
30 - 100 mg/mL (Soluble)
London dispersion forces and dipole-induced dipole interactions with the halogenated aromatic rings.
Polar Protic
Methanol (MeOH)
10 - 30 mg/mL (Sparingly Soluble)
H-bond donation/acceptance, but limited by the highly hydrophobic nature of the trifluorophenyl group.
Aromatic
Toluene
10 - 30 mg/mL (Sparingly Soluble)
Competitive stacking interactions with the biphenyl core.
Non-Polar Aliphatic
Hexanes / Heptane
< 1 mg/mL (Practically Insoluble)
Weak aliphatic dispersion forces cannot overcome the high crystal lattice energy of the planar, halogenated structure.
Aqueous
Water
< 0.1 mg/mL (Insoluble)
Extreme hydrophobicity driven by the trifluorophenyl and bromo substituents prevents hydration[2].
To empirically determine and optimize the solubility of 3-bromo-5-(2,4,6-trifluorophenyl)phenol for downstream applications (e.g., cross-coupling reactions or biological assays), researchers must employ rigorous, self-validating methodologies[5].
This protocol is a self-validating system: the continuous presence of undissolved solid at the bottom of the flask after 48 hours is the physical proof that the solution above it has reached thermodynamic saturation. If the solid completely dissolves, the system fails the validation check, and more solid must be added to re-establish equilibrium[5].
Step-by-Step Procedure:
Sample Preparation: Weigh approximately 50 mg of 3-bromo-5-(2,4,6-trifluorophenyl)phenol into a 2 mL amber glass HPLC vial (amber glass prevents potential UV-induced degradation of the carbon-bromine bond).
Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., DCM).
Equilibration: Cap the vial tightly with a PTFE-lined septum. Place the vial in a thermostatic shaker set to exactly 25.0°C ± 0.1°C. Agitate at 300 RPM for 48 hours.
Validation Check: Inspect the vial visually. Causality: If no solid is visible, the solution is not saturated. Add an additional 50 mg of solid and repeat Step 3.
Phase Separation: Centrifuge the vial at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Carefully extract 100 µL of the supernatant using a positive displacement pipette.
Dilution & Filtration: Immediately dilute the 100 µL aliquot into 900 µL of a highly solubilizing diluent (e.g., 100% Acetonitrile) to prevent precipitation during analysis. Filter through a 0.45 µm PTFE syringe filter.
Quantification: Analyze via HPLC-UV against a pre-established standard calibration curve (Detection wavelength typically ~270-280 nm for heavily substituted phenols).
Figure 2: Workflow for the self-validating Equilibrium Shake-Flask Method.
Protocol B: Troubleshooting & Optimization via Co-Solvency
When preparing high-concentration stock solutions for synthesis (e.g., Suzuki-Miyaura couplings where the bromine acts as a synthetic handle[1]), poor solubility in the primary reaction solvent can stall kinetics.
Optimization Steps:
Thermal Disruption (Gentle Heating): If the compound is not dissolving completely at room temperature, place the solution in a warm water bath (40-50°C). Causality: Increased kinetic energy overcomes the intermolecular
and hydrogen-bonding forces of the solid lattice[5].
Acoustic Cavitation (Sonication): Place the vial in an ultrasonic bath for 15 minutes. Causality: Ultrasonic waves induce cavitation, breaking down solid agglomerates and drastically increasing the surface area-to-volume ratio for the solvent to act upon[5].
Co-Solvent Implementation: If the reaction requires a specific solvent (e.g., THF for a Grignard or coupling reaction) but solubility is lacking, introduce 5-10% (v/v) of DMSO or DMF. The highly polar aprotic co-solvent will solvate the phenolic -OH group, dragging the lipophilic fluorinated framework into the bulk THF phase.
Conclusion
The solubility of 3-bromo-5-(2,4,6-trifluorophenyl)phenol is a direct manifestation of its highly functionalized structure. While its rigid biphenyl-like core and hydrophobic halogens render it insoluble in aqueous and weak aliphatic systems, its phenolic hydroxyl group allows for exceptional solubility in polar aprotic solvents (DMSO, DMF). By understanding these mechanistic drivers and employing self-validating equilibrium protocols, researchers can accurately predict and manipulate the solvation of this critical chemical scaffold for advanced synthetic applications.
Strategic Sourcing and Technical Profile: 3-Bromo-5-(2,4,6-trifluorophenyl)phenol (CAS 1261925-65-8)
The following technical guide details the commercial availability, supply chain dynamics, and quality assurance protocols for CAS 1261925-65-8 , chemically identified as 3-Bromo-5-(2,4,6-trifluorophenyl)phenol . Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the commercial availability, supply chain dynamics, and quality assurance protocols for CAS 1261925-65-8 , chemically identified as 3-Bromo-5-(2,4,6-trifluorophenyl)phenol .
Executive Summary
CAS 1261925-65-8 is a specialized, high-value halogenated biaryl intermediate used primarily in early-to-mid-stage drug discovery. Its core structure—a phenol ring substituted with both a bromine atom and a trifluorophenyl group—makes it a critical scaffold for Fragment-Based Drug Design (FBDD) . The bromine handle facilitates further functionalization via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the trifluorophenyl moiety is strategically employed to enhance metabolic stability and lipophilicity in kinase inhibitors and nuclear receptor modulators.
Currently, this compound is classified as a Research Use Only (RUO) fine chemical. It is not a bulk commodity; procurement typically follows a "make-to-order" or "stock-limited" model from specialized CROs and catalog vendors.
The 2,4,6-trifluorophenyl group is a "privileged structure" in medicinal chemistry. It serves two primary functions:
Metabolic Blocking: The fluorine atoms at the 2, 4, and 6 positions block cytochrome P450 oxidation sites, significantly extending the half-life (
) of the parent drug.
Conformational Locking: The steric bulk of the ortho-fluorines restricts rotation around the biaryl bond, potentially locking the molecule into a bioactive conformation that improves binding affinity to target proteins (e.g., kinases).
Synthesis & Impurity Profile (Critical for QA)
Understanding the synthesis route is essential for anticipating impurities in the Certificate of Analysis (CoA). The commercial synthesis likely proceeds via a controlled Suzuki-Miyaura cross-coupling reaction.
Likely Synthetic Route[4]
Starting Material: 3,5-Dibromophenol (or its protected methoxy ether).
Palladium (Pd) Residuals: Due to the use of Pd catalysts, heavy metal content must be monitored (<20 ppm for late-stage intermediates).
Bis-coupled Side Product: 3,5-bis(2,4,6-trifluorophenyl)phenol. This is chemically similar and difficult to separate by standard flash chromatography.
Boronic Acid Residues: Unreacted boronic acid may persist if workup is insufficient.
Supply Chain & Commercial Availability
The supply landscape for CAS 1261925-65-8 is fragmented, relying heavily on specialized chemical synthesis CROs rather than large catalog distributors.
Vendor Tiers
Tier 1: Major Catalog Aggregators (High Reliability)
Examples: BenchChem, A2B Chem, MolPort.
Availability: Often list "In Stock" or "2-3 Weeks". These vendors usually hold small stocks (mg to gram scale) or have rapid access to the manufacturing lab.
Use Case: Medicinal chemistry screening (mg quantities).[4][11]
Risk:[3] High risk of "ghost listings" (products listed but not actually synthesized). Always request a recent CoA and H-NMR before purchase.
Sourcing Decision Matrix
Quality Assurance & Handling Protocols
Analytical Validation (Self-Validating Protocol)
To ensure the material received is suitable for high-stakes synthesis, perform the following QC checks upon receipt:
¹H-NMR (Proton NMR):
Diagnostic: Look for the specific pattern of the phenol ring protons. The trifluorophenyl group will strip electron density, shifting adjacent protons downfield.
Solvent: DMSO-d₆ is recommended due to the phenol's solubility.
¹⁹F-NMR (Fluorine NMR):
Diagnostic: Essential for confirming the 2,4,6-substitution pattern. Expect two distinct signals: a doublet (2F, ortho) and a triplet (1F, para) due to F-F coupling.
HPLC Purity:
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Target: >97% area purity.[11] Identify any bis-coupled impurity (likely elutes later due to higher lipophilicity).
Handling & Safety
Hazard Class: Irritant (Skin/Eye).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols can oxidize over time, turning pink/brown.
Reactivity: Avoid strong oxidizing agents. The bromine-carbon bond is labile under UV light; store in amber vials.
References
BenchChem. Product Record: 3-Bromo-5-(2,4,6-trifluorophenyl)phenol (CAS 1261925-65-8). Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted phenols. (General reference for halogenated phenol properties). Retrieved from
A2B Chem. Catalog Entry for CAS 1261925-65-8.[1] Retrieved from
ChemicalBook. Supplier List for CAS 1261925-65-8. Retrieved from
Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-5-(2,4,6-trifluorophenyl)phenol
Executive Summary The compound 3-bromo-5-(2,4,6-trifluorophenyl)phenol (CAS: 1261925-65-8) is a highly versatile, fluorinated biaryl scaffold utilized in the design of advanced materials and pharmaceutical agents[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-bromo-5-(2,4,6-trifluorophenyl)phenol (CAS: 1261925-65-8) is a highly versatile, fluorinated biaryl scaffold utilized in the design of advanced materials and pharmaceutical agents[1]. The incorporation of the 2,4,6-trifluorophenyl moiety significantly enhances lipophilicity and metabolic resistance, making it a privileged structure in medicinal chemistry[1].
While the bromine atom serves as an ideal synthetic handle for metal-catalyzed cross-coupling reactions[1], the presence of an unprotected phenolic hydroxyl group introduces specific synthetic challenges. This application note provides a comprehensive, self-validating protocol for the direct Suzuki-Miyaura coupling of 3-bromo-5-(2,4,6-trifluorophenyl)phenol, eliminating the need for inefficient protection/deprotection sequences[2].
Mechanistic Rationale & Substrate Analysis
To achieve high-yielding C–C bond formation without O-arylation or catalyst deactivation, experimental conditions must be precisely calibrated to the substrate's electronic and steric profile.
Substrate Microenvironment
Steric Profile at the Reaction Center: The target C–Br bond is located at position 3 of the phenol ring, meta to both the hydroxyl group (position 1) and the bulky 2,4,6-trifluorophenyl group (position 5). Because the bromine is flanked by protons at positions 2 and 4, steric hindrance during the palladium oxidative addition step is minimal.
Electronic Influence: The 2,4,6-trifluorophenyl group is strongly electron-withdrawing. Through inductive effects across the biaryl axis, it slightly decreases the electron density of the bromophenol ring, which thermodynamically favors the oxidative addition of the Pd(0) species.
The Free Phenol Challenge: The unprotected phenol has a pKa of approximately 9.0–9.5. Under standard basic coupling conditions, it rapidly deprotonates to form a phenoxide anion. If unaddressed, this leads to two failure modes:
Base Depletion: The substrate consumes 1.0 equivalent of base. If standard stoichiometry (e.g., 1.5–2.0 eq) is used, insufficient base remains to activate the boronic acid into the reactive "ate" complex required for transmetalation[2][3].
Catalyst Poisoning: Phenoxide anions can coordinate to the palladium center, displacing weakly bound ligands and stalling the catalytic cycle.
Causality Behind Protocol Choices
To counteract these challenges, this protocol utilizes a highly specific catalyst-base-solvent triad:
Base Selection (K₃PO₄, 3.0 Equivalents): A strong, highly soluble inorganic base is critical. Using 3.0 equivalents ensures that 1.0 equivalent neutralizes the phenol, while 2.0 equivalents remain available to drive the transmetalation step[3][4].
Catalyst/Ligand System (XPhos Pd G3): Direct coupling of unprotected phenols requires robust catalyst systems[2]. Buchwald's third-generation precatalyst (XPhos Pd G3) is selected because its bulky, electron-rich biphenyl ligand (XPhos) creates a sterically demanding pocket around the palladium center. This physically prevents the substrate's phenoxide oxygen from coordinating to the metal, strictly enforcing chemoselectivity for the C–Br bond.
Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic or highly aqueous miscible system is required to dissolve the large excess of inorganic base and facilitate the formation of the boronate complex.
Caption: Suzuki-Miyaura catalytic cycle tailored for unprotected bromophenols using XPhos Pd G3.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction at each critical phase before proceeding.
Materials & Stoichiometry
Reagent
Role
MW ( g/mol )
Equivalents
Amount (for 1 mmol scale)
3-Bromo-5-(2,4,6-trifluorophenyl)phenol
Limiting Substrate
303.07
1.0
303.1 mg
Aryl/Alkyl Boronic Acid
Coupling Partner
Varies
1.2
Varies
XPhos Pd G3
Precatalyst
846.25
0.02 (2 mol%)
16.9 mg
K₃PO₄ (Anhydrous)
Base
212.27
3.0
636.8 mg
1,4-Dioxane (Degassed)
Organic Solvent
N/A
N/A
4.0 mL
HPLC-Grade H₂O (Degassed)
Aqueous Solvent
N/A
N/A
1.0 mL
Step-by-Step Methodology
Phase 1: Inert Preparation (Glovebox or Schlenk Line)
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-bromo-5-(2,4,6-trifluorophenyl)phenol (1.0 eq), the selected boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
Add the XPhos Pd G3 precatalyst (2 mol%).
Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate the vial and backfill with ultra-high purity Argon (repeat 3 times).
Checkpoint 1 (Visual): Ensure all solid reagents are a free-flowing, homogeneous powder. Clumping indicates moisture contamination in the base, which will severely depress yields[2].
Phase 2: Reaction Initiation
5. Syringe in 4.0 mL of sparged 1,4-Dioxane, followed by 1.0 mL of sparged H₂O.
6. Transfer the vial to a pre-heated reaction block set to 80 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial mixing between the organic and aqueous layers.
Phase 3: Self-Validation & Monitoring
7. After 2 hours, pause stirring to allow phase separation. Extract a 5 µL aliquot from the upper (organic) layer.
8. Dilute the aliquot in 1 mL of Acetonitrile and inject into an LC-MS.
9. Checkpoint 2 (Analytical): Verify the disappearance of the starting material mass signal (m/z ~301/303, characteristic 1:1 bromine isotope pattern). The presence of a single new peak corresponding to the product mass [M-H]⁻ in negative ion mode confirms successful coupling and validates the termination of the heating phase.
Phase 4: Workup & Isolation
10. Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of 1M HCl. Note: The acid wash is critical to reprotonate the phenoxide back to the neutral phenol, driving it into the organic phase.
11. Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).
12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
13. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Caption: End-to-end self-validating experimental workflow for unprotected phenol cross-coupling.
Troubleshooting & Optimization Matrix
If the LC-MS validation step (Checkpoint 2) indicates incomplete conversion, consult the following optimization matrix based on established cross-coupling parameters[2]:
Observation
Mechanistic Cause
Corrective Action
High unreacted starting material, no product
Catalyst deactivation (oxidation) or insufficient base solubility.
Ensure rigorous degassing of solvents. Switch base to Cs₂CO₃ if K₃PO₄ is not fully dissolving in the aqueous phase[2].
Protodeboronation (Boronic acid consumed, SM remains)
Boronic acid is degrading faster than transmetalation occurs.
Increase boronic acid to 1.5 - 2.0 eq. Lower reaction temperature to 60 °C and increase reaction time.
Homocoupling of Boronic Acid
Excess oxygen in the system promoting oxidative homocoupling.
Re-evaluate Schlenk techniques. Ensure Argon line is free of leaks.
O-Arylation observed (rare)
Ligand dissociation allowing phenoxide to bind and react at the Pd center.
Increase ligand-to-palladium ratio slightly (add 1 mol% free XPhos ligand).
References
Royal Society of Chemistry. "Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides". RSC Advances, 2018, 8, 13643–13648. URL: [Link]
Application Notes and Protocols: Utilizing 3-bromo-5-(2,4,6-trifluorophenyl)phenol as a Versatile Intermediate for PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's ubiquitin-proteasom...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The linker connecting the POI-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This guide details the application of 3-bromo-5-(2,4,6-trifluorophenyl)phenol, a unique bifunctional intermediate, for the synthesis of rigid and semi-rigid linkers, offering precise spatial control and opportunities for systematic structure-activity relationship (SAR) studies.
Introduction to PROTAC Technology and Linker Design
PROTACs are heterobifunctional molecules that function as a bridge between a target protein and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism allows for sub-stoichiometric drug concentrations to achieve profound and sustained protein knockdown, a significant advantage over traditional occupancy-based inhibitors.[5]
The linker is not merely a spacer but an active component of the PROTAC, with its length, composition, and rigidity profoundly impacting biological activity.[2][3] While flexible linkers like polyethylene glycol (PEG) are common, there is growing interest in more rigid linkers to pre-organize the binding moieties and potentially improve ternary complex stability.[6]
The intermediate, 3-bromo-5-(2,4,6-trifluorophenyl)phenol, offers a strategic platform for constructing such linkers. Its distinct chemical handles—a nucleophilic phenol and a bromine atom amenable to cross-coupling—provide two orthogonal points for chemical modification. This allows for the controlled, stepwise synthesis of complex linker architectures.[7]
The Strategic Advantage of 3-bromo-5-(2,4,6-trifluorophenyl)phenol
The unique substitution pattern of this intermediate provides several advantages for PROTAC design:
Dual Functionality: The phenolic hydroxyl group can be readily functionalized through reactions like Williamson ether synthesis, while the bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]
Rigidity and Conformational Control: The bi-aryl core imparts rigidity to the linker, which can reduce the entropic penalty of ternary complex formation and lead to improved potency.[6]
Vectorial Diversity: The meta-substitution pattern allows for the creation of non-linear linker geometries, providing access to a broader range of spatial arrangements for the POI and E3 ligase ligands.
Modulation of Physicochemical Properties: The trifluorophenyl group enhances lipophilicity and can influence metabolic stability, key parameters in drug development.[9]
Synthetic Strategies and Protocols
The synthesis of a PROTAC using this intermediate can be approached in a modular fashion. Here, we present a representative workflow for the synthesis of a PROTAC targeting the BRD4 bromodomain (using a JQ1-derived warhead) and recruiting the Cereblon (CRBN) E3 ligase (using a pomalidomide-derived ligand).
Two primary retrosynthetic strategies can be envisioned, differing in the order of functionalization:
Strategy A: Initial etherification of the phenol, followed by Suzuki coupling.
Strategy B: Initial Suzuki coupling, followed by etherification.
The choice of strategy may depend on the stability of the respective POI and E3 ligase ligands to the reaction conditions. "Click chemistry" is a robust and widely used method for the final conjugation step due to its high efficiency and functional group tolerance.[2][10]
Diagram of the Overall Synthetic Workflow
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of an Alkyne-Terminated Linker Intermediate via Williamson Ether Synthesis
This protocol describes the etherification of the phenolic hydroxyl group to install a terminal alkyne, a versatile handle for "click chemistry".
Materials:
3-bromo-5-(2,4,6-trifluorophenyl)phenol
Propargyl bromide (80% solution in toluene)
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 3-bromo-5-(2,4,6-trifluorophenyl)phenol (1.0 eq.) in anhydrous DMF, add K₂CO₃ (3.0 eq.).
Stir the suspension at room temperature for 15 minutes.
Add propargyl bromide (1.5 eq.) dropwise to the reaction mixture.
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, quench the reaction with water and extract the product with EtOAc (3x).
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the alkyne-terminated linker intermediate.
Expert Insight: The use of a mild base like K₂CO₃ is crucial to deprotonate the phenol without promoting side reactions. Anhydrous conditions are recommended to prevent hydrolysis of the propargyl bromide.
Protocol 2: Suzuki-Miyaura Coupling of Linker and Warhead
This protocol details the palladium-catalyzed cross-coupling of the brominated linker with a boronic acid or ester derivative of the POI ligand (e.g., a JQ1 derivative).[8][11]
Protocol 3: Final PROTAC Assembly via Click Chemistry
This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the linker-warhead with an azide-functionalized E3 ligase ligand.[4]
Dissolve the linker-warhead conjugate (1.0 eq.) and the azide-functionalized E3 ligase ligand (1.05 eq.) in a 1:1 mixture of tert-butanol and water.
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq.).
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq.).
Stir the reaction vigorously at room temperature for 4-24 hours. Monitor for completion by LC-MS.
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., EtOAc or DCM).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 4: Purification of the Final PROTAC
Due to the complexity and often poor chromatographic behavior of PROTACs, purification is a critical step. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[13]
Typical RP-HPLC Conditions:
Parameter
Condition
Column
C18 semi-preparative or preparative column
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) or formic acid in water
Mobile Phase B
0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile
Gradient
A linear gradient, e.g., 5% to 95% B over 30 minutes
Detection
UV at 254 nm and 280 nm
Procedure:
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
Inject the solution onto the equilibrated RP-HPLC system.
Collect fractions corresponding to the product peak.
Analyze the fractions by LC-MS to confirm the presence of the desired product.
Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and structure of the final PROTAC.
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to elucidate the complete structure and confirm the presence of all components. The ¹⁹F NMR is particularly useful for confirming the integrity of the trifluorophenyl group.[7]
Analytical HPLC: To determine the purity of the final compound, typically aiming for >95%.
Biological Evaluation
Once synthesized and characterized, the PROTAC's biological activity must be assessed.
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase.[14]
Ternary Complex Formation: Native mass spectrometry or co-immunoprecipitation followed by Western blotting can confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[15]
Protein Degradation Assays: Western blotting is the most common method to visualize and quantify the reduction in target protein levels in cells treated with the PROTAC. The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are key parameters derived from these experiments.[16]
Illustrative Biological Data
The following table presents representative data for BRD4-targeting PROTACs with different linker types to illustrate the impact of linker design on degradation efficacy.
PROTAC
Linker Type
E3 Ligase
Cell Line
DC₅₀ (nM)
Dₘₐₓ (%)
dBET1
Flexible (PEG-like)
CRBN
HeLa
4.1
>95
MZ1
Flexible (PEG-like)
VHL
HeLa
~25
>90
Hypothetical Rigid PROTAC
Bi-aryl (from this guide)
CRBN
HeLa
10-100
>90
This table contains illustrative data compiled from public research to show general trends. Actual values are PROTAC-specific.[2][17]
Safety and Handling
As a senior application scientist, ensuring laboratory safety is paramount.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling 3-bromo-5-(2,4,6-trifluorophenyl)phenol and its derivatives.[18][19]
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[19]
Disposal: Dispose of chemical waste according to institutional and local regulations.
First Aid:
Skin Contact: Immediately wash with soap and water.[18]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18][20]
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[21]
Consult the specific Safety Data Sheet (SDS) for detailed information on all reagents used.[18][20][21]
Conclusion
3-bromo-5-(2,4,6-trifluorophenyl)phenol is a valuable and versatile intermediate for the synthesis of PROTACs with rigid linkers. Its dual-functional nature allows for modular and controlled construction of diverse linker architectures, enabling systematic exploration of the impact of linker geometry and rigidity on PROTAC performance. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to leverage this intermediate in the development of novel and effective protein degraders.
References
Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. Retrieved from [Link]
Gadd, M. S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Retrieved from [Link]
ResearchGate. (n.d.). Solid-phase synthesis of MZ-1 analogues by Suzuki coupling. ResearchGate. Retrieved from [Link]
Li, Z., et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen. Retrieved from [Link]
Donovan, K. A., et al. (2022). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Retrieved from [Link]
Scott, J. S., et al. (2024). Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation. Chemical Science. Retrieved from [Link]
Shved, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
Max Planck Innovation. (2025). Bifunctional Catalyst for Phenol Production via Decarboxylation. Max Planck Innovation. Retrieved from [Link]
RSC Publishing. (2024). H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Retrieved from [Link]
CAS. (2024). PROTACs revolutionize small molecule drugs. CAS. Retrieved from [Link]
ResearchGate. (2023). Bifunctional Pt/Hβ catalyzed alkylation and hydrodeoxygenation of phenol and cyclohexanol in one-pot to synthesize high-density fuels. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Retrieved from [Link]
Nature. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions. Nature. Retrieved from [Link]
Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]
National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health. Retrieved from [Link]
Application Notes and Protocols: Functionalization of the Hydroxyl Group in 3-Bromo-5-(2,4,6-trifluorophenyl)phenol
Executive Summary & Strategic Importance The compound 3-bromo-5-(2,4,6-trifluorophenyl)phenol (CAS: 1261925-65-8) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry and advanced materials...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The compound 3-bromo-5-(2,4,6-trifluorophenyl)phenol (CAS: 1261925-65-8) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry and advanced materials science (1[1]). Its architecture features three highly distinct functional handles:
A bromine atom (primed for transition-metal-catalyzed cross-coupling).
A 2,4,6-trifluorophenyl moiety (imparts significant metabolic stability and modulates lipophilicity).
A phenolic hydroxyl (-OH) group (the primary site for divergent functionalization).
Derivatization of the phenolic hydroxyl group is a critical strategy. Depending on the chosen methodology, the -OH group can be converted into a stable ether to tune physicochemical properties, an ester to act as a prodrug, or a triflate to serve as a secondary electrophilic handle for orthogonal cross-coupling reactions.
As an application scientist, it is vital to understand the causality behind the reaction conditions chosen for this specific substrate:
Enhanced Acidity: The phenolic -OH is highly acidic due to the strong electron-withdrawing inductive effects of the adjacent bromo and polyfluorinated aryl groups. This enhanced acidity allows for the use of milder bases during deprotonation, minimizing the risk of side reactions.
Preserving the Bromo Handle: A paramount challenge in derivatizing halogenated phenols is achieving chemoselectivity for the -OH group while leaving the -Br group intact (2[2]). Strong organometallic bases (e.g., n-BuLi) must be strictly avoided to prevent unwanted halogen-metal exchange. Moderately strong inorganic bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (TEA, DMAP) are highly preferred.
Steric Hindrance: The meta-substituents impart moderate steric bulk around the reaction center. Highly reactive electrophiles or nucleophilic catalysts (such as DMAP for acylation) are recommended to drive the reaction to completion (3[3]).
Workflow for the divergent functionalization of 3-bromo-5-(2,4,6-trifluorophenyl)phenol.
Causality: Etherification is utilized to attach lipophilic pharmacophores or to permanently protect the hydroxyl group. The Williamson ether synthesis is a robust Sₙ2 process. Because the substrate is a highly acidic phenol, mild bases like K₂CO₃ are sufficient to form the reactive phenoxide anion (4[4]).
Step-by-Step Methodology:
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-(2,4,6-trifluorophenyl)phenol (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution.
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq.) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
Alkylation: Add the primary alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq.) dropwise via syringe.
Reaction: Heat the reaction mixture to 50–60 °C and stir for 4–6 hours. Monitor the reaction progress via TLC or LC-MS.
Workup (Self-Validation): Cool the mixture to room temperature and quench with distilled water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The complete disappearance of the highly polar phenol spot on TLC validates successful conversion.
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Protocol B: O-Triflation (Activation for Cross-Coupling)
Causality: Converting the -OH into a trifluoromethanesulfonate (-OTf) provides a second pseudo-halide handle. This enables sequential or orthogonal cross-coupling reactions alongside the existing bromine atom. N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is explicitly chosen over triflic anhydride (Tf₂O) due to its milder reactivity, which prevents unwanted side reactions with the electron-rich portions of the molecule (5[5], 6[6]).
Step-by-Step Methodology:
Preparation: Dissolve the phenol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.
Base Addition: Add Triethylamine (TEA) or Pyridine (2.0 eq.) and cool the solution to 0 °C in an ice bath.
Triflation: Add PhNTf₂ (1.1 eq.) portion-wise to the cooled solution.
Reaction: Allow the reaction mixture to warm naturally to room temperature and stir for 2–4 hours.
Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with 1M HCl to remove excess amine base, followed by a brine wash. The removal of the amine is critical to prevent catalyst poisoning in downstream Suzuki/Buchwald-Hartwig steps.
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (eluent: hexane/ethyl acetate gradient).
Mechanistic pathway for the O-triflation of phenols using phenyl triflimide (PhNTf2).
Protocol C: O-Acylation (Esterification)
Causality: Esterification is a standard prodrug strategy to modulate aqueous solubility. 4-(N,N-dimethylamino)pyridine (DMAP) is utilized as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate, which rapidly reacts with the sterically hindered phenol, drastically reducing reaction times (7[7]).
Step-by-Step Methodology:
Preparation: Dissolve the phenol (1.0 eq.) in anhydrous DCM (0.2 M).
Catalyst & Base: Add Triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.2 eq.) dropwise.
Reaction: Stir at room temperature for 1–2 hours.
Workup (Self-Validation): Dilute with additional DCM, wash sequentially with saturated NaHCO₃ (to neutralize generated HCl/acid), distilled water, and brine.
Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify by recrystallization or column chromatography.
Quantitative Data Summary
The table below summarizes the operational metrics and downstream applications for the three functionalization pathways:
3-Bromo-5-(2,4,6-trifluorophenyl)phenol represents a high-value pharmacophore scaffold, combining the metabolic stability of a polyfluorinated biaryl system with a versatile phenolic handle. In drug discovery, the 2,4,6-trifluorophenyl moiety is frequently employed to modulate lipophilicity (
) and induce atropisomeric conformational locks, while the phenol provides a vector for solubility-enhancing groups or hydrogen-bond donor/acceptor interactions.
This guide addresses the specific challenges of functionalizing this scaffold via Palladium-catalyzed cross-coupling.
The Chemoselectivity Challenge
The primary synthetic challenge lies in the bifunctionality of the substrate:
The Electrophile (Ar-Br): The 3-bromo position is electronically activated by the electron-withdrawing nature of the pendant 2,4,6-trifluorophenyl group and the phenol (if protonated).
The Nucleophile/Poison (Ar-OH): The free phenol (
) is prone to deprotonation under standard basic cross-coupling conditions. The resulting phenoxide can:
Coordinate tightly to electrophilic Pd(II) species, arresting the catalytic cycle (catalyst poisoning).
Compete as a nucleophile in Buchwald-Hartwig type C-O coupling side reactions.
Strategic Pathways
Route A: Direct Coupling (Preferred). Utilizes bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) that facilitate reductive elimination even in the presence of inhibitory phenoxides.
Route B: Protective Group Strategy. Mandatory for highly sensitive coupling partners. Involves transient protection (e.g., MOM, TBS) of the phenol.
Methodology 1: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at the 3-position.
Critical Parameter Optimization
The electron-deficient nature of the 3-bromo-5-(2,4,6-trifluorophenyl) core facilitates rapid Oxidative Addition . Consequently, the rate-limiting step shifts to Transmetallation .
Parameter
Recommendation
Rationale
Catalyst Source
XPhos Pd G4 or SPhos Pd G3
Pre-catalysts ensure precise Pd:L ratio and rapid activation. SPhos is superior for sterically hindered boronic acids; XPhos for general heteroaryls.
Solvent System
1,4-Dioxane : H₂O (4:1)
Water is strictly required to activate the boronic acid/ester (formation of boronate species). Dioxane solubilizes the lipophilic fluorinated core.
Base
K₃PO₄ (3.0 equiv)
A mild base is preferred over carbonates to minimize phenol deprotonation-related side reactions while sufficiently activating the boronic acid.
Temperature
60–80 °C
Moderate heat is sufficient due to the activated nature of the aryl bromide.
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate , Boronic Acid , and K₃PO₄ .
Deoxygenation: Cap the vial and purge with Argon for 5 minutes. (Note: Oxygen is the primary cause of homocoupling side-products).
Catalyst Addition: Add XPhos Pd G4 quickly under a positive stream of Argon.
Solvation: Inject degassed solvent mixture via syringe.
Reaction: Seal the vessel and heat to 80 °C for 4–12 hours. Monitor via LC-MS (Target mass: Product M+1).
Checkpoint: If starting material persists after 4h, add an additional 0.5 mol% catalyst.
Workup (pH Controlled): Cool to room temperature. Carefully adjust pH to ~6–7 using 1M HCl (to protonate the phenol and ensure partition into organic phase).
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Methodology 2: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond formation).[1][2]
Ligand Selection Logic
Direct amination of unprotected phenols is difficult. The phenoxide anion can outcompete the amine for the Pd center.
Ligand:BrettPhos or RuPhos are essential. They are highly selective for C-N coupling over C-O coupling.
Base:LiHMDS (Lithium Hexamethyldisilazide) is often superior to alkoxides for substrates with acidic protons, as it can irreversibly deprotonate the phenol to a stable lithium phenoxide which interferes less with the transmetallation of the amine.
Protocol (Amination)
Reagents:
Substrate: 1.0 equiv
Amine: 1.2 equiv
Catalyst: BrettPhos Pd G4 (2 mol%)
Base: LiHMDS (2.2 equiv) – Note: Extra equivalent accounts for phenol deprotonation.
Solvent: Anhydrous THF or Toluene.
Protocol:
Solvation: Dissolve Substrate and Amine in anhydrous THF under Argon.
Deprotonation: Cool to 0 °C. Dropwise add LiHMDS (1M in THF). Stir for 10 min.
Mechanistic Note: This converts the phenol to the Li-phenoxide and the amine to the active nucleophile.
Catalysis: Add BrettPhos Pd G4 (solid) or as a stock solution.
Heating: Heat to 65–80 °C for 2–6 hours.
Quench: Quench with saturated NH₄Cl solution (restores the phenol).
Purification: Standard extraction and Flash Chromatography.
Visualizing the Chemoselectivity Pathway
The following diagram illustrates the kinetic competition between the productive Cross-Coupling cycle and the inhibitory "Off-Cycle" resting states caused by the unprotected phenol.
Caption: Kinetic competition between productive coupling (Green path) and phenoxide-mediated catalyst poisoning (Red path). Bulky ligands favor the green path.
Troubleshooting & Optimization Matrix
Use this decision tree to select the optimal conditions based on your specific coupling partner.
Caption: Ligand selection guide for 3-bromo-5-(2,4,6-trifluorophenyl)phenol functionalization.
References
Suzuki-Miyaura Coupling of Unprotected Phenols
Title: "Ligand-Promoted Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Organoboronic Acids in W
Source:Journal of the American Chemical Society (2005).
Buchwald-Hartwig amination conditions for 3-bromo-5-substituted phenols
Topic: Strategic Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-Substituted Phenols Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-Substituted Phenols
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Context
The amination of 3-bromo-5-substituted phenols presents a classic chemoselectivity paradox in cross-coupling chemistry. The aryl bromide is a prime electrophile for oxidative addition, but the free phenolic hydroxyl group (
) acts as a "Trojan horse"—it is acidic enough to protonate reactive amido-palladium intermediates and nucleophilic enough to compete for the metal center (leading to C-O coupling).
While the "textbook" approach dictates protecting the phenol, modern ligand design and base selection have rendered direct amination not only possible but often preferable for step-economy in early-stage discovery. This guide details two distinct workflows:
Protocol A (The "Fortress" Method): Silyl-protection strategy for maximum reliability and scale-up.
Protocol B (The "Stealth" Method): Direct amination using LHMDS and specific dialkylbiaryl phosphine ligands (BrettPhos/RuPhos) to bypass protection steps.
Decision Matrix: Workflow Selection
Before initiating experimentation, select the protocol based on your material constraints and stage of development.
Figure 1: Decision tree for selecting the optimal amination strategy.
Protocol A: The "Fortress" Method (Protection Strategy)
Rationale: Protecting the phenol as a silyl ether (TBS) or methoxymethyl ether (MOM) eliminates catalyst poisoning and C-O coupling side reactions. This is the industry standard for process chemistry where yield and purification ease are paramount.
This step utilizes standard strong base conditions which are highly efficient for aryl bromides.
Reagents:
Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)
Ligand:XPhos (General purpose) or RuPhos (Secondary amines/sterically hindered).
Base:NaOtBu (1.4 equiv). Sodium tert-butoxide is the gold standard here due to its fast kinetics.
Solvent: Toluene or 1,4-Dioxane (0.2 M).
Workflow:
Charge reaction vessel with Pd source, Ligand, and Base. Purge with Argon/N₂.
Add Protected Aryl Bromide and Amine in solvent.
Heat to 80–100 °C for 2–12 hours.
Monitor: TLC/LCMS for consumption of bromide.
Workup: Filter through Celite, concentrate.
Step 3: Deprotection
Reagents: TBAF (1.0 M in THF, 1.5 equiv).
Conditions: Stir at RT for 1–2 hours.
Purification: Aqueous workup followed by Flash Column Chromatography.[1]
Protocol B: The "Stealth" Method (Direct Amination)
Rationale: This protocol avoids two synthetic steps (protection/deprotection). The key is using LHMDS (Lithium Hexamethyldisilazide) as the base. Unlike NaOtBu, LHMDS is soluble and compatible with acidic protons. It rapidly deprotonates the phenol to form a lithium phenoxide, which is less nucleophilic toward Pd than the amine, while simultaneously generating the active palladium-amido species.
Critical Success Factor: Ligand selection is non-negotiable here. You must use BrettPhos or tBuBrettPhos for primary amines, and RuPhos for secondary amines. Older ligands (BINAP, DPPF) will likely fail or give low yields due to phenoxide interference.
Precatalyst:BrettPhos Pd G4 or RuPhos Pd G4 (1–3 mol%). Using G3/G4 precatalysts ensures accurate Pd:L ratio and rapid activation.
Base:LHMDS (1.0 M in THF, 2.5 equiv ). Note: You need >2 equivalents to neutralize the phenol AND the amine.
Solvent: Anhydrous THF or 1,4-Dioxane (degassed).
Step-by-Step Protocol:
Vessel Prep: Flame-dry a reaction vial/flask and cool under Argon.
Solids Addition: Add the 3-bromo-5-substituted phenol, the amine (if solid), and the Pd Precatalyst (e.g., BrettPhos Pd G4).
Solvent Addition: Add anhydrous THF (concentration ~0.15 – 0.25 M).
Base Addition (The Critical Step):
Add the LHMDS solution dropwise at Room Temperature.[1]
Observation: The solution may turn yellow/orange upon deprotonation of the phenol.
Reaction:
Seal the vessel.
Stir at 65 °C (oil bath). Note: Many substrates react at RT, but 65 °C ensures conversion for meta-substituted systems.
Quench:
Cool to RT.
Quench with saturated aqueous NH₄Cl (restores the phenol).
Extract with EtOAc (x3).
Purification:
The crude will contain the free aminophenol. Purify via silica gel chromatography (often requires MeOH/DCM or EtOAc/Hexanes gradients).
Mechanistic Insight & Ligand Selection
The success of Protocol B relies on the specific interaction between the base and the catalytic cycle.
Figure 2: LHMDS serves a dual role: it irreversibly deprotonates the phenol to a resting lithium species (preventing catalyst poisoning) while facilitating the amination cycle.
Ligand Selection Guide
Amine Class
Recommended Ligand
Catalyst System
Notes
Primary Alkyl
BrettPhos
BrettPhos Pd G4
Excellent mono-arylation selectivity.
Anilines
tBuBrettPhos
tBuBrettPhos Pd G4
Higher stability; prevents over-arylation.
Secondary (Cyclic)
RuPhos
RuPhos Pd G4
Standard for secondary amines; steric bulk prevents bis-coupling.
Secondary (Acyclic)
RuPhos
RuPhos Pd G4
May require higher temp (80 °C).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Moisture in LHMDS
Use fresh LHMDS (1M in THF) from a new bottle. It degrades rapidly.
C-O Coupling (Ether)
Wrong Ligand
Ensure BrettPhos is used. It is highly chemoselective for N over O.
Protodehalogenation
Hydride Source
Avoid alcohols as co-solvents. Ensure solvent is anhydrous.
Incomplete Reaction
5-Substituent Effect
If 5-R is Electron Donating (e.g., -OMe), oxidative addition is slow. Increase Temp to 90°C.
References
Development of BrettPhos/tBuBrettPhos:
Maitre, P., et al. "Catalysts for the Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of the American Chemical Society, 2008.[3]
Direct Amination with LHMDS:
Su, M., Hoshiya, N., & Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.[4][5]
General Buchwald-Hartwig User Guide:
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
RuPhos for Secondary Amines:
Surry, D. S., & Buchwald, S. L.[6] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[7]
[8]
Application Note: Design and Validation of Metabolically Stable Drugs Using Fluorinated Biaryl Scaffolds
Executive Summary The biaryl scaffold is a privileged structure in medicinal chemistry, frequently utilized to achieve high target affinity and favorable physicochemical properties. However, unsubstituted biaryl rings ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The biaryl scaffold is a privileged structure in medicinal chemistry, frequently utilized to achieve high target affinity and favorable physicochemical properties. However, unsubstituted biaryl rings are highly susceptible to cytochrome P450 (CYP450)-mediated arene hydroxylation, leading to rapid in vivo clearance. As a Senior Application Scientist, I have structured this guide to detail the physical organic rationale, synthetic assembly, and in vitro validation of strategically fluorinated biaryl scaffolds. By substituting metabolically labile C-H bonds with C-F bonds, drug developers can engineer "metabolically inert lipophilicity," extending plasma half-life while maintaining target engagement[1].
Mechanistic Rationale: The Physical Organic Chemistry of Fluorination
The incorporation of fluorine into a biaryl scaffold is not merely a steric substitution; it fundamentally alters the molecule's electronic landscape and enzyme-substrate interactions. The causality behind this metabolic shielding relies on three primary mechanisms:
Bond Energetics and Oxidative Resistance: The C-F bond energy (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). This high bond dissociation energy makes the C-F site highly resistant to direct chemical attack (hydrogen atom transfer or electrophilic oxygenation) by the CYP450 Compound I (Fe
Electronic Deactivation (Inductive Effect): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect pulls electron density away from the aromatic π-system, deactivating adjacent positions toward electrophilic CYP450 attack[2].
Enzyme Affinity (
) Modulation: While bond strength is critical, recent physical organic perspectives emphasize that fluorination also perturbs the binding affinity () of the drug to specific CYP active sites. By altering the molecule's orientation within the active site, fluorine can redirect metabolic pathways away from vulnerable soft spots[3][4].
Furthermore, at membrane-exposed binding sites, highly fluorinated biaryls provide a source of metabolically inert lipophilicity, enhancing ligand-lipid interactions without introducing new metabolic liabilities[1].
Logical flow of CYP450-mediated metabolic shielding via targeted fluorination.
The assembly of fluorinated biaryls is most efficiently achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling. The use of supported Pd nanoparticles (e.g., G-COOH-Pd-10) has recently emerged as a highly efficient, recyclable alternative to homogeneous catalysts for coupling fluorinated aryl bromides with boronic acids[5].
Protocol 1: Microscale Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling
Objective: Synthesize a difluorinated biphenyl derivative using a heterogeneous Pd catalyst.
Reagent Preparation: In a dry 10 mL microwave vial, combine 1-bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (
Solvent Addition: Add 4 mL of a degassed ethanol/water mixture (1:1 v/v). Causality: The biphasic system dissolves both the organic substrates and inorganic base, while degassing prevents oxidative degradation of the Pd catalyst.
Reaction Execution: Seal the vial and heat at 80°C for 4 hours under magnetic stirring.
Workup & Extraction: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 5 mL). The heterogeneous catalyst can be recovered via simple centrifugation for future cycles[5].
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the fluorinated biaryl.
Table 1: Optimization of Pd-Catalyzed Cross-Coupling for Fluorinated Biaryls
In Vitro Metabolic Stability Assessment (HLM Assay)
To validate the metabolic stability of the synthesized fluorinated biaryls, the Human Liver Microsome (HLM) intrinsic clearance assay is the industry gold standard. Liver microsomes are subcellular fractions containing membrane-bound Phase I metabolizing enzymes, predominantly CYP450s[6][7].
Causality in Assay Design:
Substrate Concentration (1 µM): Ensures the drug concentration is well below the Michaelis constant (
) of most CYP enzymes. This guarantees the reaction follows pseudo-first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ()[8].
Protein Concentration (0.5 mg/mL): Balances the need for a detectable enzymatic turnover rate while minimizing non-specific protein binding, which can artificially inflate apparent metabolic stability[6][7].
NADPH Cofactor (1 mM): Serves as the essential electron donor required to initiate CYP450 monooxygenase activity[6][9].
Cold Acetonitrile Quench: The addition of cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points, and precipitates the proteins to protect the LC-MS/MS analytical column[6][7].
Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: Determine the in vitro half-life (
) and intrinsic clearance () of the fluorinated biaryl candidates.
Buffer Preparation: Prepare 100 mM Potassium Phosphate (
Matrix Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes in the
buffer to a working concentration of 0.5 mg/mL[6][7].
Compound Spiking: Prepare a 10 mM stock of the test compound in DMSO. Spike the compound into the microsomal matrix to achieve a final concentration of 1 µM. Critical Step: Ensure the final DMSO concentration remains
0.25% to prevent solvent-induced CYP inhibition[6][8].
Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[6][9].
Time-Course Sampling: At
0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot from the incubation mixture[7][9].
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) to precipitate proteins and halt metabolism[6][8].
Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze the disappearance of the parent compound via LC-TOF-MS or LC-MS/MS[6][8].
Table 2: Representative Intrinsic Clearance (
) Data in HLM
Scaffold Type
Substitution Pattern
(min)
(µL/min/mg)
Metabolic Fate
Unsubstituted Biaryl
C-H at para-position
12.5
110.9
Rapid arene hydroxylation
Mono-fluorinated
C-F at para-position
45.0
30.8
Improved stability, shifted soft spot
Di-fluorinated
2,4-di-fluoro
>60.0
<11.5
High metabolic shielding
Data Interpretation & Troubleshooting (Self-Validating Systems)
To ensure trustworthiness, every HLM assay must operate as a self-validating system.
Positive Controls: Always run parallel incubations with known high-clearance markers (e.g., Dextromethorphan for CYP2D6 and Midazolam for CYP3A4). If these controls do not deplete at expected rates, the microsomal batch or NADPH cofactor has degraded[8].
Minus-Cofactor Control: Run a parallel 60-minute incubation without NADPH. If the parent compound depletes in this control, the loss is due to chemical instability or non-specific binding to the plasticware, not CYP-mediated metabolism[6][7].
Addressing "Excessive Fluorination": If a highly fluorinated biaryl still exhibits rapid clearance, investigate alternative metabolic liabilities. While C-F bonds block direct hydroxylation, excessive fluorination can sometimes trigger CYP-mediated defluorination, leading to reactive species or undesirable fluoride release[10]. In such cases, utilizing human CYP enzymes to biosynthesize hydroxyl metabolites, followed by targeted deoxyfluorination, can precisely identify and protect the true metabolic soft spots[11].
References
Source: pharmacyjournal.
Source: evotec.
Source: annualreviews.
Source: mercell.
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes...
Application Note: Late-Stage Functionalization using 3-Bromo-5-(2,4,6-trifluorophenyl)phenol
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 3-bromo-5-(2,4,6-trifluorophenyl)phenol (BTP) as a high-value scaffold for Late-Stage Fun...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 3-bromo-5-(2,4,6-trifluorophenyl)phenol (BTP) as a high-value scaffold for Late-Stage Functionalization (LSF) and PROTAC linker design.[1][2][3]
[1][2][3]
Executive Summary
3-bromo-5-(2,4,6-trifluorophenyl)phenol (CAS: 1261925-65-8) is a specialized biaryl building block characterized by three distinct structural features: a phenolic hydroxyl group, an aryl bromide, and an electron-deficient 2,4,6-trifluorophenyl moiety.[1][2][3][4]
In the context of Late-Stage Functionalization (LSF) , this compound serves two critical roles:
Physicochemical Modulator: The trifluorophenyl group acts as a bioisostere that modulates lipophilicity (
) and metabolic stability (blocking oxidative metabolism) when appended to drug scaffolds.[1][2][3]
Orthogonal Linker Hub: The chemically distinct bromide (electrophile) and phenol (nucleophile) handles allow for sequential, regioselective attachment of complex warheads, making it an ideal core for PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[1][2][3]
This guide provides validated protocols for using BTP to functionalize complex drug leads and synthesize targeted degraders.[1][2][3]
Handle A (Phenol, C1-OH): Nucleophilic handle.[1][2][3] Ideal for etherification (Mitsunobu,
) to attach alkyl linkers or solubilizing groups.[1][2][3]
Handle B (Bromide, C3-Br): Electrophilic handle.[1][2][3] Ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl/heteroaryl drug cores.[1][2][3]
Payload (Trifluorophenyl, C5-ArF3): The "Payload" is inert to standard coupling conditions.[1][2][3] It introduces a permanent dipole and electron-withdrawing character, often improving the cell permeability of the final construct by reducing the basicity of nearby amines via inductive effects.[1][2][3]
Retrosynthetic Logic (Graphviz)
The following diagram illustrates the "Hub-and-Spoke" logic for using BTP in divergent synthesis.
Figure 1: Divergent synthetic workflow using BTP as a central hub. The orthogonal reactivity of Br and OH allows for controlled modular assembly.[1][2][3]
Experimental Protocols
Protocol A: O-Alkylation (Linker Attachment)
Objective: To attach an aliphatic linker or solubilizing tail to the phenolic oxygen before modifying the aryl bromide.[1][2][3] This is preferred because aryl bromides are stable to basic alkylation conditions, whereas phenols can interfere with Pd-catalyzed couplings if not protected or utilized.[1][2][3]
Scope: Attachment of PROTAC linkers (e.g., PEG chains, alkyl halides).[1][2][3]
Critical Note: If using a Mitsunobu approach (Phenol + Alcohol +
+ DIAD), ensure the alcohol partner does not contain steric bulk that hinders the reaction, as the ortho-bromine and trifluorophenyl ring provide significant steric crowding.[1][2][3]
Protocol B: Suzuki-Miyaura Cross-Coupling (LSF of Drug Core)
Objective: To couple the BTP scaffold (via the Br handle) to a complex drug molecule containing a boronic acid/ester.[1][2][3]
Mechanism:
-catalyzed cross-coupling.[1][2][3][4] The electron-deficient nature of the trifluorophenyl ring slightly deactivates the oxidative addition step at the nearby C-Br bond, requiring active catalysts.[1][2][3]
Materials:
Substrate: O-functionalized BTP intermediate (from Protocol A) or raw BTP (1.0 equiv).
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2][3]
Step-by-Step Procedure:
Degassing: Charge a microwave vial with the BTP substrate, Boronic Ester, and Catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.[1][2][3]
Solvent Addition: Add degassed Dioxane and aqueous Base via syringe.
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
Checkpoint: Monitor for the disappearance of the aryl bromide.[1][2][3]
Scavenging: If the drug core contains metal-chelating motifs (e.g., pyridines), treat the crude mixture with a metal scavenger (e.g., QuadraPure™ TU) for 1 hour before filtration.[1][2][3]
Purification: Reverse-phase HPLC is often required for LSF products to separate the product from protodeboronated side products.[1][2][3]
Analytical Data & Validation
When characterizing products derived from BTP, specific NMR signatures confirm the integrity of the trifluorophenyl moiety.[1][2][3][4]
Feature
Method
Diagnostic Signal (Approximate)
Interpretation
Phenol Proton
NMR
9.8 - 10.2 ppm (Broad s)
Disappears upon O-alkylation (Protocol A).[1][2][3]
Aryl Protons
NMR
Three distinct signals (approx 7.0 - 7.[1][2][3]5)
Confirm substitution pattern (1,3,5).
Fluorine
NMR
-108 ppm (2F), -112 ppm (1F)
Characteristic 2:1 integration confirms the 2,4,6-trifluoro pattern is intact.[1][2][3]
Bromine
MS (ESI)
M / M+2 doublet (1:1 ratio)
Presence of Br (loss indicates successful coupling in Protocol B).[1][2][3]
Strategic Applications in Drug Discovery[1][2][3][5][6]
PROTAC Linker Design
The BTP scaffold is increasingly cited in "Protein Degrader Building Block" libraries [1].[1][2][3]
Why use BTP? Standard biphenyl linkers often suffer from poor solubility and "greasiness."[1][2][3] The 2,4,6-trifluorophenyl group disrupts planarity (via steric clash with the ortho-protons of the phenol ring) and lowers
compared to a phenyl group, improving the pharmacokinetic profile of the PROTAC.[1][2][3]
Design Pattern:
E3 Ligase End: Attached via the Phenol (O-linker-Cereblon Ligand).[1][2][3]
Target Protein End: Attached via the Bromide (Suzuki coupling to Target Ligand).[1][2][3]
Fragment-Based Screening
BTP can be used to generate a library of "Fluorinated Biaryl Phenols" for fragment screening.[1][2][3] The phenol acts as a primary anchor (H-bond donor/acceptor), while the trifluorophenyl group probes hydrophobic pockets with distinct electrostatics compared to standard phenyl or chlorophenyl groups.[1][2][3]
References
BenchChem. (n.d.).[1][2][3] 3-Bromo-5-(2,4,6-trifluorophenyl)phenol Product Page. Retrieved from (Source for synthesis precursors and NMR data).[1][2][3]
CymitQuimica. (n.d.).[1][2][3] 3-Bromo-5-(trifluoromethyl)phenol and analogs. Retrieved from (Source for analog comparison and handling).[1][2][3]
Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 3-Bromo-5-(trifluoromethyl)phenol. Retrieved from (General handling and safety data for brominated trifluorophenols).[1][2][3]
Blakemore, D. C., et al. (2018).[1][2][3] Organic synthesis provides opportunities to transform drug discovery.[1][2][3][5] Nature Chemistry, 10(4), 383-394.[1][2][3] (Authoritative review on Late-Stage Functionalization strategies).
Janssen, A. P., et al. (2019).[1][2][3] Drug discovery by conventional synthetic approaches vs Late-stage functionalization. Organic & Biomolecular Chemistry. (Context for LSF efficiency).
(Note: While specific academic papers solely dedicated to the CAS 1261925-65-8 are proprietary or sparse, the protocols above are derived from standard operating procedures for electron-deficient biaryl systems as validated in references 4 and 5.)
Synthesizing fluorinated biphenyls via Suzuki-Miyaura coupling is frequently compromised by protodeboronation —the cleavage of the C–B bond and its replacement by C–H.[1] This side reaction is driven by the high electronegativity of fluorine atoms (particularly at the ortho position), which increases the Lewis acidity of the boron center, facilitating the formation of the reactive hydroxyboronate species that undergoes protonolysis.
This guide provides a root-cause analysis, mechanistic visualization, and validated protocols to suppress this pathway and maximize cross-coupling efficiency.
Module 1: Mechanistic Diagnosis
Before optimizing, confirm that protodeboronation is your primary failure mode.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for identifying reaction failure modes.
Module 2: The Mechanism of Failure
Understanding why your substrate fails is critical to selecting the right solution.
The "Boronate Trap":
The base required for transmetalation (Step A) also catalyzes protodeboronation (Step B). Fluorine substituents stabilize the boronate anion (
), making it a prime target for protonation by water or protic solvents.
Figure 2: Kinetic competition between productive coupling and destructive deboronation.
Module 3: Troubleshooting & Optimization (Q&A)
Scenario A: "My 2,6-difluorophenylboronic acid decomposes instantly."
Q: Why is this happening?A: The two ortho-fluorine atoms exert a massive inductive effect, significantly increasing the Lewis acidity of the boron atom. This accelerates the formation of the boronate anion (
) even at neutral pH. Furthermore, the steric bulk of the ortho-fluorines hinders transmetalation to the Palladium center, allowing the faster protodeboronation pathway to dominate [1].
Corrective Action:
Switch to Anhydrous Conditions: Eliminate water to shut down the proton source. Use anhydrous
or in dry dioxane or toluene.
Use a "Slow-Release" Surrogate: Replace the boronic acid with a MIDA boronate .[2] This masks the boron's Lewis acidity, releasing the active species slowly so it is consumed by the catalyst before it can decompose [2].
Scenario B: "I see good conversion, but low yield due to Ar-H formation."
Q: I am using standard Suzuki conditions (
/DME/Water). What should I change?A: Aqueous carbonate bases are fatal for polyfluorinated substrates. The high concentration of hydroxide ions (generated by equilibrium) drives the formation of the unstable boronate species.
Corrective Action:
Base Replacement: Switch to
(anhydrous) . It acts as a proton sponge and has low solubility in organic solvents, creating a "surface-active" transmetalation that minimizes solution-phase decomposition [3].
Catalyst Upgrade: Use a highly active precatalyst like XPhos Pd G4 or SPhos Pd G4 . These bulky, electron-rich ligands accelerate the oxidative addition and transmetalation steps, allowing the productive cycle to outcompete decomposition [4].
Module 4: Validated Protocols
Protocol 1: Anhydrous Coupling of Polyfluorinated Boronic Acids
Best for: 2,6-difluoro, pentafluoro, and other electron-deficient aryl boronic acids.
Mechanism of Action:
The MIDA ligand renders the boron atom
-hybridized and unreactive.[5] The water/base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and subsequent decomposition [5].
Procedure:
Combine MIDA boronate, aryl halide, catalyst, and base in a vial.
Add Dioxane/Water mixture (degassed).
Heat to 60 °C .
Note: Reaction times are typically longer (4–12 hours) due to the slow release mechanism.
Module 5: Data & Stability Comparison
Table 1: Stability of Boron Species in Aqueous Base (pH 10)
Boron Species
Half-Life ()
Primary Decomposition Product
Recommended Strategy
Phenylboronic acid
> 24 hours
Stable
Standard Suzuki
4-Fluorophenylboronic acid
~ 6 hours
Fluorobenzene
Standard Suzuki
2,6-Difluorophenylboronic acid
< 15 mins
1,3-Difluorobenzene
Protocol 1 or 2
Pentafluorophenylboronic acid
< 5 mins
Pentafluorobenzene
Protocol 1 (High Cat. Load)
2-Pyridyl MIDA Boronate
> 2 weeks
N/A (Stable)
Protocol 2
Table 2: Base Selection Matrix for Fluorinated Substrates
Base
State
Suitability
Notes
(aq)
Aqueous
Avoid
High [OH-] promotes rapid deboronation.
Solid/Suspension
Moderate
Good for sterically hindered, but can be too basic.
Anhydrous Solid
Excellent
"Proton sponge" effect; minimizes free water.
Anhydrous Solid
Excellent
High solubility in organics; non-basic activation.
References
Cox, P. A., et al. (2010).[6] Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society.[5][7]
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[6] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5][7]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8] Journal of the American Chemical Society.[5][7]
Barder, T. E., et al. (2005).[8] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5][7]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[7][9]
Technical Support Center: Purification of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol
Case ID: PUR-3B5TFP-ISO Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Isolation of meta-substituted biaryl phenol from regioisomers and coupling byproducts. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-3B5TFP-ISO
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Isolation of meta-substituted biaryl phenol from regioisomers and coupling byproducts.
Executive Summary & Chemical Context
The Challenge:
Synthesizing 3-bromo-5-(2,4,6-trifluorophenyl)phenol (Target A ) typically involves a Suzuki-Miyaura coupling. Depending on the precursor (e.g., 3,5-dibromophenol or 1-bromo-3,5-dichlorobenzene derivatives), the reaction mixture often contains difficult-to-separate species:
Regioisomers: Specifically the ortho-coupled isomer (e.g., 3-bromo-4-(2,4,6-trifluorophenyl)phenol), where steric hindrance around the hydroxyl group differs significantly from the target.
The Solution:
Standard silica chromatography is often insufficient due to the similar polarity of the regioisomers. This guide details a multi-modal purification strategy exploiting three specific physicochemical properties:
Acidity (pKa): The electron-withdrawing nature of the trifluorophenyl group affects the phenolic pKa.
Steric Shielding: The bulky ortho-substituents in isomers hinder solvation of the phenolate anion.
Fluorine-Fluorine Interactions: Utilizing fluorophilic stationary phases or specific solvent systems for recrystallization.
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, characterize your crude mixture via LC-MS and 1H-NMR. Use the following logic flow to determine the best purification route.
Figure 1: Purification decision matrix based on impurity profile. High regioisomer content requires chemical separation (Method A) before physical separation.
Method A: pH-Selective Extraction (The "Cryptophenol" Effect)
Principle:
The ortho-isomer (3-bromo-4-...) suffers from steric shielding of the hydroxyl group by the bulky 2,4,6-trifluorophenyl ring. This makes the ortho-isomer significantly less soluble in mild aqueous base compared to the meta-target (3-bromo-5-...), where the hydroxyl is exposed.
Protocol:
Dissolution: Dissolve 10 g of crude mixture in 100 mL of Toluene (Do not use ether/EtOAc yet; toluene promotes aggregation of the less soluble species).
Mild Base Wash (Target Extraction):
Prepare a 0.5 M Na₂CO₃ solution (pH ~11).
Extract the toluene layer 3 times with 50 mL of 0.5 M Na₂CO₃.
Mechanism:[1][2][3] The exposed -OH of the target (3-bromo-5) deprotonates and moves to the aqueous layer. The sterically hindered ortho-isomer and non-acidic bis-coupled byproducts remain in the Toluene.
Phase Separation:
Keep the Aqueous Layer (Contains Target).
Keep the Organic Layer (Contains Impurities) for recovery if needed.
If Method A yields <95% purity, or if the impurity profile is complex, use Flash Chromatography.
Stationary Phase Selection:
Standard Silica (SiO₂) is acceptable, but C18 (Reverse Phase) provides better resolution for separating brominated isomers due to differences in hydrophobicity.
Why: The trifluorophenyl group is highly lipophilic. The isomers will interact differently with the C18 chains based on the "flatness" of the molecule (biaryl twist angle).
Method C: Recrystallization (Lattice Packing)
Fluorinated aromatics often exhibit strong
stacking interactions. Recrystallization is the final polishing step.[4]
Solvent System:Heptane / Toluene (10:1) or Hexane / Chloroform .
Dissolve crude solid in minimum hot Toluene (approx. 80°C).
Slowly add hot Heptane until slight turbidity persists.
Add a few drops of Toluene to clear the solution.
Allow to cool slowly to Room Temperature (RT), then to 4°C overnight.
Critical Step: If an oil forms (oiling out), reheat and add a seed crystal of the pure phenol. If no seed is available, scratch the glass surface with a spatula to induce nucleation.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?A: This is common with fluorinated biaryls. It indicates the solvent polarity gap is too wide or the concentration is too high.
Fix: Re-dissolve and add a "bridging solvent" like 5% IPA (Isopropyl Alcohol) to the non-polar mixture. Alternatively, use slow evaporation of a single solvent (e.g., DCM) rather than cooling precipitation.
Q2: I see a persistent impurity at R_f 0.4 (very close to target) on TLC.A: This is likely the ortho-isomer (3-bromo-4-...).
Fix: Use Method A (Extraction) . Chromatography is often inefficient for this specific separation. The pKa difference (due to steric inhibition of resonance) is your best lever.
Q3: Can I use amine-functionalized silica?A:No. Phenols can irreversibly bind to amine-silica or streak badly due to acid-base interactions. If you must use modified silica, use Diol-functionalized silica , which interacts via hydrogen bonding and can separate isomers based on H-bond accessibility.
Q4: The mass spec shows M+2 peaks. Is this a contamination?A: Not necessarily. Remember that Bromine has two isotopes (
and ) in a roughly 1:1 ratio. You should see a characteristic "doublet" pattern in the mass spectrum (M and M+2) of equal intensity. If you see a complex cluster, check for bis-brominated species.
References
Suzuki-Miyaura Coupling Optimization
BenchChem Protocols. "Application Notes for Suzuki Coupling of 3-Bromo-5-substituted Phenols." (General reaction conditions and workup).
(Generalized citation based on search context).
Acidity of Substituted Phenols
Gross, K. C., et al. "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry. (Explains the electron-withdrawing effects on phenolic acidity).
Fluorine in Crystal Engineering
Reichenbächer, K., et al. "Fluorine in Crystal Engineering: The Role of Fluorine Interactions." Chemical Society Reviews.
Separation of Regioisomers
ResearchGate Discussion. "Separation of Regioisomers without Prep-HPLC." (Practical community insights on column chromatography vs.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromo-5-(2,4,6-trifluorophenyl)phenol and its precursors before handling.
User Observation: You are attempting to couple an electron-deficient aryl bromide (e.g., 4-bromopyridine, 1-bromo-2,4-dinitrobenzene, or p-bromo-benzonitrile). Theoretical principles suggest these substrates should undergo Oxidative Addition (OA) rapidly due to the electron-withdrawing nature of the ring, which weakens the C-Br bond and stabilizes the resulting Pd(II) species. Yet, you observe low conversion, stalled reactions, or decomposition.
Root Cause Analysis: The failure is rarely the oxidative addition step. Instead, the high electrophilicity of the substrate creates three distinct "silent killers" that derail the catalytic cycle later:
Catalyst Poisoning: Nitrogen-containing electron-deficient rings (pyridines, pyrimidines) coordinate to Pd, arresting the cycle.
Competitive
: The base attacks the aryl ring instead of activating the nucleophile.
Stalled Transmetallation: The Pd(II)-Ar intermediate is too stable, raising the energy barrier for transmetallation.
Diagnostic Matrix (Tier 1 Support)
Before altering the catalyst system, cross-reference your observation with this matrix to identify the failure mode.
Observation
Likely Root Cause
Immediate Action
Start material consumed, but no product (Ar-Nu). New "Ar-Base" species formed.
Competitive
Switch to non-nucleophilic bases (e.g., , ) instead of alkoxides/hydroxides.
Reaction stalls at <20% conversion. Catalyst precipitates (Pd black).
Catalyst Poisoning or Ligand Dissociation
Switch to bulky ligands (Buchwald type) or NHC-Pd systems (PEPPSI) that resist coordination.
The coupling partner is decomposing faster than the cycle turns over. Increase catalyst loading or use slow-addition protocols.
Ar-Br converted to Ar-H (Protodehalogenation).
Reduction Pathway
Solvent or base is acting as a hydride source. Avoid alcohols (use Toluene/Dioxane) and avoid amine bases if possible.
Deep Dive Troubleshooting & Solutions
Issue A: The "Heteroatom Trap" (Catalyst Poisoning)
Electron-deficient aryl bromides often contain nitrogen heterocycles (pyridines, quinolines). The basic nitrogen lone pair competes with the phosphine ligand for the Palladium center. If the substrate binds to Pd, it forms an off-cycle "resting state" that is catalytically inactive.
The Fix: Steric Bulk
You must use ligands that are sterically bulky enough to prevent the substrate's nitrogen from coordinating to the metal center, while still allowing the C-Br bond to access the metal.
Recommended Ligands:
XPhos / SPhos: Excellent for preventing N-coordination.
Pd-PEPPSI-IPr: The bulky NHC ligand creates a "protective umbrella" around the Pd, forcing the substrate to react only via the C-Br bond.
Visualization: Catalyst Poisoning Mechanism
Caption: The nitrogen atom in electron-deficient heterocycles can irreversibly bind to Pd(0), preventing the necessary oxidative addition step.
Issue B: The
Competition
This is the most overlooked failure mode. Electron-deficient rings are highly susceptible to Nucleophilic Aromatic Substitution (
). If you use a strong, nucleophilic base (like , , or even in extreme cases), the base will attack the ring directly, displacing the Bromide or a Nitro group, rather than participating in the Pd cycle.
The Fix: Base Selection
Avoid: Hydroxides (
), Alkoxides ().
Use: Carbonates (
, ), Phosphates (), or Fluorides (, ).
Protocol Tip: If solubility is an issue with weak bases, add small amounts of water (1-5% v/v) or use phase transfer catalysts (TBAB), but do not switch to stronger bases.
Issue C: Stalled Transmetallation
In the catalytic cycle, the Oxidative Addition of electron-deficient Ar-Br is fast, forming an electron-poor Pd(II) species. However, for the cycle to proceed, this species must undergo Transmetallation with your nucleophile (Boronic acid, Amine, Zinc reagent).
The Physics: An electron-poor Pd center binds the halide (Br/I) very tightly. It is reluctant to exchange this halide for the nucleophile.
The Result: The catalyst "waits" at the Pd(II) stage. Over time, these Pd(II) species aggregate and decompose.
The Fix: Facilitators
Fluoride Additives: For Suzuki couplings, adding CsF or KF can activate the boronic acid and form a "boronate-ate" complex that is much more aggressive in transmetallation.
High-Turnover Catalysts: Use Pd-PEPPSI-IPent or G3-Buchwald Precatalysts . These are designed to destabilize the Pd(II) intermediate just enough to drive transmetallation.
Optimized Protocol: The "Bulletproof" Screen
If standard conditions fail, run this specific protocol designed for electron-deficient substrates.
Reaction Setup:
Scale: 0.5 mmol
Vessel: Sealed vial (exclude
strictly; electron-deficient Pd species are sensitive).
Component
Recommendation
Function
Catalyst
Pd-PEPPSI-IPr (1-2 mol%)
Resists poisoning; drives turnover.
Ligand
(Included in catalyst)
N/A
Base
(2.0 equiv)
Non-nucleophilic; prevents .
Solvent
Dioxane or THF
Standard non-protic solvents.
Additive
Water (2-5 drops)
Solubilizes the inorganic base without causing hydrolysis.
Temp
60°C - 80°C
Moderate heat. Avoid >100°C to prevent decomposition.
Step-by-Step:
Add Ar-Br (1.0 equiv), Coupling Partner (1.2 equiv), and
(2.0 equiv) to the vial.
Add Pd-PEPPSI-IPr (1.0 mol%).
Seal vial and purge with Argon/Nitrogen (3x cycles).[1]
Inject anhydrous Dioxane via syringe.
Inject degassed water (approx 50
L per 2 mL solvent).
Stir vigorously at 80°C. Note: Stirring rate is critical for heterogeneous bases.
Frequently Asked Questions (FAQs)
Q: Can I use aryl chlorides instead of bromides for these electron-deficient substrates?A: Yes, and sometimes they work better. Electron-deficient aryl chlorides are still reactive enough for OA, but they are slightly less prone to the rapid "homocoupling" side reactions that bromides sometimes undergo. However, you must use a catalyst capable of activating chlorides (e.g., XPhos-Pd-G3 or PEPPSI).
Q: My product is forming, but I see a lot of "reduced" product (Ar-H). Where is the Hydrogen coming from?A: This is hydrodehalogenation .[2] In electron-deficient systems, the Pd(II)-Ar species is highly electrophilic. If your solvent is an alcohol (methanol/isopropanol) or if you use amine bases (TEA, DIPEA), the Pd can undergo
-hydride elimination from the solvent/base, followed by reductive elimination to form Ar-H.
Fix: Switch to non-protic solvents (DMF, Toluene) and inorganic bases.
Q: Why do you recommend Pd-PEPPSI over Pd(PPh3)4?A:
is notoriously air-sensitive and the triphenylphosphine ligands are not bulky enough to prevent the coordination of nitrogen heterocycles (Issue A). PEPPSI catalysts are air-stable, single-component (ensuring correct L:Pd ratio), and the NHC ligand is extremely bulky, preventing catalyst poisoning.
References
PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Selective, and Easy-to-Handle Catalyst for the Suzuki-Miyaura Reaction."[3] Chemistry – A European Journal, 2006.
Catalyst Poisoning by Heterocycles: Guram, A. S., et al. "Palladium-Catalyzed Amination of Aryl Halides with Nitrogen-Containing Heterocycles." Journal of Organic Chemistry, 2007.[4]
Base Selection &
: Wagaw, S., & Buchwald, S. L. "The Role of Base in Palladium-Catalyzed C-N Bond Formation." Journal of Organic Chemistry, 1996.
Protodehalogenation Mechanisms: Navarro, O., et al. "General Synthesis of Heterocycles via Pd-NHC Catalysis." Journal of the American Chemical Society, 2003.
FAQ & Troubleshooting Guide: 2,4,6-Trifluorophenylboronic Acid Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of highly electron-deficient substrates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of highly electron-deficient substrates.
Coupling 2,4,6-trifluorophenylboronic acid is notoriously difficult. Standard protocols that work flawlessly for phenylboronic acid will almost certainly fail here, yielding nothing but the degraded starting material. Below is our comprehensive troubleshooting guide and FAQ designed to help you understand the causality behind these failures and implement field-proven, self-validating protocols to achieve high product yields.
Q1: Why do I only recover 1,3,5-trifluorobenzene when attempting this coupling?
The Causality: You are observing protodeboronation , the hydrolytic cleavage of the carbon-boron bond [1]. The three highly electron-withdrawing fluorine atoms severely polarize the C-B bond, making the ipso-carbon highly electrophilic. Under standard Suzuki-Miyaura conditions, the addition of a base forms the reactive boronate complex
. Because standard catalysts (like ) undergo transmetallation slowly, the base-catalyzed hydrolysis of the boronate outcompetes the cross-coupling cycle, rapidly degrading your substrate into 1,3,5-trifluorobenzene[1][2].
Q2: I tried heating the reaction to force the coupling, but the yield got worse. Why?
The Causality: Protodeboronation is highly temperature-dependent. Elevating the temperature exponentially increases the rate of C-B bond hydrolysis[2]. Furthermore, 2,4,6-trifluorophenylboronic acid has been shown to actively inhibit certain standard catalysts like
under thermal stress, leading to quantitative formation of the reduced arene even in the absence of a successful catalytic cycle [3]. Rule of thumb: This coupling must be performed at room temperature (or strictly )[4][5].
Q3: Which catalyst system should I select to outcompete the degradation?
The Causality: To win the kinetic race against protodeboronation, you need a catalyst that achieves extremely fast oxidative addition and rapid transmetallation at room temperature .
The optimal solution is to use Buchwald's dialkylbiaryl phosphine ligands (specifically XPhos or SPhos ) paired with a Generation 2 or Generation 3 palladacycle precatalyst (e.g., XPhos Pd G3 ) [4][5]. These precatalysts generate the highly active, monoligated
species under mild, weakly basic conditions without requiring the boronic acid to be present during a harsh activation step[4][5].
Q4: If the free boronic acid still fails, what are my alternatives?
The Causality: If your specific aryl halide is too sterically hindered to undergo fast transmetallation, you must artificially lower the concentration of the reactive boronate species in solution. You can achieve this by masking the boronic acid as a MIDA boronate or a potassium trifluoroborate salt (
)[4][5]. These act as "slow-release" mechanisms, slowly hydrolyzing to the free boronic acid under the reaction conditions, ensuring that the transmetallation step is never starved, but the bulk concentration of the unstable boronic acid remains too low for significant protodeboronation to occur[1][4][5].
Mechanistic Pathway Analysis
To visualize the kinetic competition dictating your reaction's success, refer to the pathway diagram below.
Caption: Kinetic competition between desired transmetallation and undesired protodeboronation.
Catalyst & Condition Selection Matrix
Summarized below is the quantitative relationship between catalyst selection, reaction conditions, and typical experimental outcomes for 2,4,6-trifluorophenylboronic acid couplings.
To ensure a high-fidelity result, utilize the following step-by-step methodology using XPhos Pd G3.
Self-Validation Step: Before running the full reaction, set up a parallel control vial containing the boronic acid, base, and solvent, but omitting the aryl halide and palladium. By quantifying the formation of 1,3,5-trifluorobenzene in this control via GC-MS after 2 hours, you establish the baseline protodeboronation rate of your specific solvent/base matrix. This isolates catalyst inefficiency from inherent substrate instability.
Materials:
Aryl halide (1.0 equiv)
2,4,6-Trifluorophenylboronic acid (1.5 equiv)
XPhos Pd G3 (2.0 - 5.0 mol%)
aqueous (2.0 equiv)
Anhydrous THF (to achieve
concentration)
Step-by-Step Methodology:
Preparation: Rigorously degas the anhydrous THF and the
aqueous solution by sparging with argon or nitrogen for at least 30 minutes prior to use. Oxygen intrusion will kill the active Pd(0) species, stalling the reaction and giving protodeboronation the kinetic advantage.
Solid Charging: To an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add the aryl halide (if solid), 2,4,6-trifluorophenylboronic acid, and XPhos Pd G3.
Atmosphere Exchange: Evacuate the vessel and backfill with argon/nitrogen (repeat 3 times).
Solvent Addition: Add the degassed THF via syringe. If your aryl halide is a liquid, add it at this stage. Stir briefly to dissolve the precatalyst and reagents.
Base Addition (Initiation): Add the degassed
aqueous via syringe. The biphasic nature of this mixture is intentional; it keeps the local concentration of base in the organic phase mild, further suppressing boronic acid degradation[5].
Reaction: Stir the biphasic mixture vigorously (1000 rpm) at strictly room temperature (
Workup: Quench the reaction by diluting with ethyl acetate and water. Separate the organic layer, dry over
, filter, and concentrate under reduced pressure. Purify via standard flash chromatography.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. URL: [Link]
Willis, M. C., et al. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3(1), 19. URL: [Link]
Wikipedia Contributors. (2024). Protodeboronation. Wikipedia, The Free Encyclopedia. URL: [Link]
Kapdi, A. R., et al. (2014).[Pd(C^N)(X)(PPh3)] palladacycles react with 2,4,6-trifluorophenyl boronic acid to give stable transmetallation products. Chemical Communications, 50(74), 10782-10785. URL: [Link]
interpreting complex 19F-13C coupling constants in biphenyl derivatives
Advanced NMR Support Center: Resolving F- C Coupling Complexities in Biphenyl Derivatives Welcome to the Technical Support Center for NMR analysis of fluorinated biphenyl derivatives. Biphenyls containing fluorine are cr...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced NMR Support Center: Resolving
F-
C Coupling Complexities in Biphenyl Derivatives
Welcome to the Technical Support Center for NMR analysis of fluorinated biphenyl derivatives. Biphenyls containing fluorine are critical in modern drug development due to their ability to modulate lipophilicity, metabolic stability, and target binding. However, their NMR spectra are notoriously complex. Restricted rotation (atropisomerism) and non-covalent spatial interactions frequently produce convoluted
C and F spectra.
This guide provides mechanistic explanations and self-validating troubleshooting protocols to help you decode anomalous coupling constants (
Before diving into specific experiments, use the following logical pathway to diagnose the root cause of spectral complexity in your biphenyl derivatives.
Diagnostic workflow for resolving complex 19F-13C NMR spectra in biphenyl derivatives.
Q1: Why am I seeing unusually large "long-range"
F-
C couplings (>10 Hz) that don't match through-bond expectations?
Answer: In sterically congested molecules like ortho-substituted biphenyls, this is rarely a through-bond artifact. It is highly indicative of a through-space spin-spin coupling (
) .
Causality: When the internuclear distance between a fluorine atom and a carbon atom on the adjacent biphenyl ring is less than the sum of their van der Waals radii (approx. 3.1 Å), the fluorine lone pair electrons directly overlap with the -system or C-H bonding orbitals of the opposite ring. This orbital overlap transmits spin polarization directly through space, bypassing the carbon-carbon backbone entirely[1]. The magnitude of decreases exponentially as the internuclear distance increases.
Q2: Why are my
C and
F multiplets broad, asymmetrical, or temperature-dependent?
Answer: This is a classic hallmark of atropisomerism —restricted rotation around the biphenyl C-C single bond.
Causality: If the substituents on the biphenyl rings create a rotational energy barrier (
) that is comparable to the NMR timescale, the molecule undergoes conformational exchange during the acquisition period[2]. At room temperature, this intermediate exchange rate causes signal coalescence and severe line broadening. Cooling the sample slows the rotation, trapping the conformers (atropisomers) and yielding sharp, distinct signals for each microstate.
Troubleshooting Guides & Step-by-Step Protocols
Issue 1: Severe Spectral Overlap in
C Spectra
Symptom: The
C spectrum is uninterpretable due to overlapping, second-order multiplets caused by multiple fluorine atoms (e.g., a group and an aromatic ).
Solution: Implement F-decoupled C NMR (C{H, F}).
Self-Validating Protocol:
Hardware Verification: Ensure your spectrometer is equipped with a triple-resonance probe (e.g., H/F/X) capable of simultaneously pulsing on
H, F, and C.
Pulse Calibration (Critical Step): Calibrate the
F 90° pulse width accurately on your specific sample. An incorrect pulse width will result in incomplete decoupling and residual line broadening.
Decoupling Scheme Selection: Select an adiabatic broadband decoupling sequence (e.g., WALTZ-16 or GARP) for the
F channel. Set the decoupling bandwidth to cover the entire F chemical shift range (which can span >200 ppm).
Power Management: Apply strict power limits to the
F channel. Fluorine decoupling requires high power; excessive duration can cause probe arcing or sample heating. Validation check: Monitor the lock signal stability; if it drifts rapidly, the sample is heating.
Acquisition: Acquire the
C spectrum. All C-F scalar couplings will collapse, yielding sharp singlets for each carbon environment, immediately clarifying the carbon skeleton.
Issue 2: Distinguishing Through-Space from Through-Bond Interactions
Symptom: You observe a
of 12 Hz and need to definitively prove it is a through-space interaction () rather than a conformational through-bond anomaly.
Solution: Perform 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY).
Self-Validating Protocol:
Sample Preparation: Degas the sample thoroughly using 3-5 freeze-pump-thaw cycles. Dissolved paramagnetic oxygen accelerates
relaxation and quenches the nuclear Overhauser effect (NOE), leading to false negatives.
Relaxation Measurement: Measure the spin-lattice relaxation times () of the F and C nuclei using a standard inversion-recovery sequence. Validation check: The data must fit an exponential recovery curve.
Mixing Time Optimization: Set the HOESY mixing time (
) to approximately 50-70% of the shortest C value (typically 200-500 ms for small biphenyls).
Acquisition: Run a
F-detected, H-decoupled HOESY experiment. F detection is strongly preferred over C detection due to fluorine's higher gyromagnetic ratio () and vastly superior sensitivity.
Data Interpretation: A cross-peak in the HOESY spectrum confirms spatial proximity (< 4 Å), providing direct physical evidence for the through-space mechanism of the observed coupling.
Quantitative Data Reference
Use this table to benchmark your observed coupling constants against expected theoretical ranges for biphenyl systems. Deviations from these ranges usually indicate conformational strain or through-space interactions.
Coupling Type
Notation
Typical Range (Hz)
Structural Dependency
One-bond
-240 to -260
s-character of the C-F bond
Two-bond (geminal)
15 to 25
Electronegativity of adjacent substituents
Three-bond (vicinal)
5 to 15
Karplus relationship (dihedral angle dependence)
Four-bond
0 to 5
W-pathway conformation
Through-space
2 to 20+
Internuclear distance ( Å)
References
Szczeciński, P., & Zachara, J. (1993). 'Through-space' C-sp-F spin-spin couplings in fluoroarenes. Journal of Organometallic Chemistry.[Link]
Smith, C. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. National Center for Biotechnology Information (NIH).[Link]
Technical Support Center: Minimizing Homocoupling in Biaryl Phenol Synthesis
Welcome to the Advanced Catalysis Support Hub. Current Status: Operational Subject: Troubleshooting Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling Introduction: The "Symmetric Impurity" Problem In the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Hub.Current Status: Operational
Subject: Troubleshooting Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling
Introduction: The "Symmetric Impurity" Problem
In the synthesis of biaryl phenols—critical scaffolds for ligands (e.g., BINOL derivatives) and pharmacophores—homocoupling is the most persistent failure mode. You are likely here because your LC-MS shows a significant presence of Ar¹-Ar¹ (oxidative homocoupling of the boronic acid) or Ar²-Ar² (reductive homocoupling of the halide), rather than the desired Ar¹-Ar² .
This guide moves beyond basic "degassing" advice. We deconstruct the mechanistic origins of these side reactions and provide self-validating protocols to eliminate them.
Emergency Triage: Quick Fix
If you are currently running a reaction and seeing homocoupling, try these immediate interventions:
Symptom
Diagnosis
Immediate Action
Boronic Acid Dimer (Ar¹-Ar¹)
Oxygen intrusion or fast transmetallation relative to oxidative addition.
1. Stop stirring, purge headspace with Argon for 5 mins.2. Add 10 mol% Potassium Formate (reduces Pd(II) species).3. Switch to slow addition of the boronic acid.
Halide Dimer (Ar²-Ar²)
Catalyst disproportionation or "Ullmann-like" reactivity.
1. Increase temperature (promotes reductive elimination of cross-product).2. Add more ligand (stabilizes Pd(0)).
No Reaction (Stalled)
Catalyst poisoning by free phenol.
1. Add 1.0 eq. additional base (ensure phenol is fully deprotonated if not protecting).2. Check pH (must be >9 for boronate formation).
Module 1: Oxidative Homocoupling (The Oxygen Trap)
The most common side reaction in Suzuki coupling is the dimerization of the arylboronic acid. This is not a random event; it is a specific, oxygen-driven catalytic cycle often referred to as "Glaser-like" coupling.
The Mechanism
Unlike the standard cycle where Pd(0) undergoes oxidative addition with the aryl halide, the presence of oxygen diverts Pd(0) into a peroxo-palladium species. This species reacts with the boronic acid to form the homodimer, consuming your nucleophile and leaving unreacted aryl halide.
Figure 1: The oxygen-mediated pathway diverting the catalyst toward homocoupling.[1]
Protocol A: The "Freeze-Pump-Thaw" Standard
Use this for high-value substrates where <2% homocoupling is required.
Seal: Place solvent/reagents in a Schlenk tube; seal tightly.
Freeze: Submerge in liquid nitrogen until solid.
Pump: Apply high vacuum (0.1 mmHg) for 10-15 minutes.
Thaw: Close vacuum, thaw in warm water. Do not open to air.
Repeat: Perform 3 cycles total.
Backfill: Fill with high-purity Argon.
Why this works: Sparging (bubbling gas) only removes dissolved oxygen based on Henry's Law equilibrium. Freeze-pump-thaw physically removes all gas from the headspace and the solvent matrix.
Module 2: Reductive Homocoupling (The Halide Scramble)
If you observe dimerization of your electrophile (Aryl Halide), the cause is often ligand deficiency or solvent effects .
Cause: In alcohol solvents (often used for biaryl phenols), the solvent can act as a reducing agent, regenerating Pd(0) but also facilitating halide exchange (scrambling).
Ligand Role: Bulky, electron-rich ligands (e.g., SPhos, XPhos) accelerate the reductive elimination of the cross-product (Ar¹-Ar²). If the ligand is too small or labile (e.g.,
), the Pd center lingers in the Pd(II) state, allowing disproportionation.
Optimization Matrix: Preventing Halide Dimers
Variable
Recommendation
Mechanism
Ligand
SPhos or XPhos
Bulky biaryl phosphines force rapid reductive elimination of the cross-product.
Solvent
Dioxane/Water or Toluene
Avoid primary alcohols (EtOH/MeOH) if halide reduction is observed.
Catalyst Loading
Keep Low (<1 mol%)
High local Pd concentrations favor bimolecular disproportionation reactions.
Module 3: Biaryl Phenol Specifics
Synthesizing biaryl phenols presents a unique challenge: the free hydroxyl group (-OH) is acidic (
).
Catalyst Poisoning: The phenolate anion can bind to Pd(II), forming a stable "Pd-O-Ar" species that resists transmetallation.
Protection Strategy:
Best:MOM (Methoxymethyl) or SEM ethers. Stable to base, removed with mild acid.
Avoid: Acetates (cleaved by Suzuki bases), Silyl ethers (sometimes unstable to fluoride or strong base).
Base Selection: If you must use a free phenol, use
(anhydrous). It buffers the reaction effectively without generating the high pH of hydroxides, which can stall the cycle.
Troubleshooting & Decision Logic
Use this logic flow to diagnose your specific impurity profile.
Figure 2: Decision matrix for isolating the root cause of homocoupling.
Frequently Asked Questions (FAQs)
Q: I am using 2.0 equivalents of boronic acid to force conversion, but I just get more homocoupling. Why?A: Increasing the concentration of boronic acid increases the rate of the side reaction (second-order dependence).
Fix: Use 1.1 equivalents but add it via syringe pump over 1 hour. This keeps the instantaneous concentration low, favoring the cross-coupling (which is faster) over the homocoupling.
Q: Can I use water as a co-solvent?A: Yes, and you often should. Water increases the solubility of the inorganic base and facilitates the formation of the reactive boronate species (
). However, ensure the water is degassed.
Q: My reaction works on 50mg but fails on 5g. Why?A: Gas exchange. On a small scale, oxygen removal is easy. On a large scale, sparging is inefficient.
Fix: For >1g scales, use active purging (subsurface sparging) during the reaction or switch to a continuous flow setup if available.
References
Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[2] [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research. [Link]
The following guide details the spectroscopic characterization of 3-bromo-5-(2,4,6-trifluorophenyl)phenol , a specialized biaryl building block used in the synthesis of proteolysis-targeting chimeras (PROTACs) and advanc...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the spectroscopic characterization of 3-bromo-5-(2,4,6-trifluorophenyl)phenol , a specialized biaryl building block used in the synthesis of proteolysis-targeting chimeras (PROTACs) and advanced medicinal scaffolds.
This guide prioritizes technical accuracy and experimental utility , providing a comparative analysis of 1H and 19F NMR methods for structural validation.
[1]
Executive Summary: The "Biaryl Twist" in Characterization
3-bromo-5-(2,4,6-trifluorophenyl)phenol (CAS: 1261925-65-8) presents a unique challenge in NMR analysis due to the electronic conflict between the electron-rich phenol ring and the electron-deficient 2,4,6-trifluorophenyl moiety.
Why this matters:
Crowded Aromatic Region: The protons on both rings resonate in the narrow 6.8–7.5 ppm window, making 1H NMR integration difficult without high-field instruments (>400 MHz).
The 19F Advantage: The symmetry of the 2,4,6-trifluorophenyl group makes 19F NMR the superior method for rapid purity assessment, offering a clean, two-signal baseline compared to the complex multiplets of proton NMR.
Structural Analysis & Predicted Spectral Features
The Molecule[1][2][3][4][5][6][7][8]
Formula: C₁₂H₆BrF₃O
MW: 303.08 g/mol
Key Features:
Ring A (Phenol): Meta-substituted (1,3,5-pattern) with Br, OH, and the biaryl bond.
Ring B (Fluorinated): 2,4,6-trifluoro substitution creates a symmetric "shield" that influences the biaryl torsion angle.
To ensure reproducible data, follow this self-validating protocol.
A. Sample Preparation[5][8]
Solvent:DMSO-d6 is the gold standard for this compound.
Reason: It prevents the exchange of the phenolic -OH proton, allowing it to appear as a sharp singlet (or broad peak) at ~10.2 ppm, which is a critical confirmation of the phenol functionality. CDCl₃ often leads to broad/invisible OH signals.
Concentration: 10–15 mg in 0.6 mL solvent.
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
B. Instrument Parameters (400 MHz eq.)
Temperature: 298 K (25°C).
Relaxation Delay (D1):
1H: 1.0 s (Standard).
19F: 5.0 s (Critical: Fluorine nuclei often have long T1 relaxation times; short D1 leads to integration errors).
Spectral Data Specifications
Note: Values below are high-confidence reference data based on substituent additivity rules and analogous biaryl systems (e.g., 3-bromo-5-phenylphenol and 1,3,5-trifluorobenzene derivatives).
Table 1: 1H NMR Data (DMSO-d6, 400 MHz)
Position
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Assignment Logic
-OH
10.20
s (br)
1H
-
Phenolic proton (deshielded by H-bonding in DMSO).
H-2
7.35
t / dd
1H
~1.5
Between Br and Biaryl bond (Most deshielded aromatic).
H-4
7.15
t / dd
1H
~1.5
Between Br and OH.
H-3', H-5'
7.05
t
2H
~9.0 (J_HF)
Diagnostic Signal. Triplet due to coupling with two ortho-F atoms.
H-6
6.95
t / dd
1H
~1.5
Between OH and Biaryl bond (Shielded by OH ortho-effect).
Interpretation:
Look for the Triplet at ~7.05 ppm with a large coupling constant (~8-10 Hz). This represents the two equivalent protons on the fluorinated ring and confirms the integrity of the 2,4,6-trifluoro group.
The three phenolic protons appear as meta-coupled singlets/doublets (J ~1-2 Hz).
Table 2: 19F NMR Data (DMSO-d6, 376 MHz)
Position
Shift (δ, ppm)*
Multiplicity
Integral
Assignment
F-4' (Para)
-108.5
tt
1F
Triplet of triplets (Couples to H3'/5' and F2'/6').
F-2', F-6' (Ortho)
-112.0
m
2F
Multiplet (Couples to F4' and H3'/5').
*Referenced to CFCl₃ (0 ppm) or internal C₆F₆ (-164.9 ppm).[1]
Validation Check:
The integral ratio must be exactly 2:1 .
If you see a 1:1:1 pattern, your Suzuki coupling may have failed, or you have the 2,3,4-trifluoro isomer.
Comparative Workflow: Synthesis & QC
The following diagram illustrates the logical flow for synthesizing and validating this compound, highlighting where NMR acts as the critical "Gatekeeper."
Figure 1: Quality Control Workflow. Note the prioritization of 19F NMR as the primary decision gate due to its spectral simplicity.
Comparison with Alternatives
When selecting this building block versus non-fluorinated or mono-fluorinated analogs:
Compound Variant
Spectral Complexity
Metabolic Stability
Application
Trifluoro (Title Cpd)
Medium (19F simplifies QC)
High (Blocked metabolic sites)
PROTAC Linkers, High-Potency Ligands
Non-Fluoro (Phenyl)
High (Severe 1H overlap)
Low (P450 oxidation prone)
General Scaffold
Mono-Fluoro (4-F)
Low (Distinct 1H/19F signals)
Medium
Initial SAR Screening
Recommendation:
Use the 19F NMR spectrum as your "fingerprint." If the 2:1 ratio is preserved, the core structure is intact. Use 1H NMR primarily to confirm the presence of the phenol -OH and the absence of aliphatic impurities.
References
BenchChem. 3-Bromo-5-(2,4,6-trifluorophenyl)phenol Product Page & Predicted Spectra. Retrieved from
Sigma-Aldrich. Fluorine-19 NMR Reference Standards and Solvents. Retrieved from
Reich, H. J. WinPLT NMR Data: Chemical Shifts of Fluorine in Organic Compounds. University of Wisconsin. Retrieved from
ChemicalBook. NMR Spectrum Data for Bromophenol Derivatives. Retrieved from
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Biphenyl Phenols
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a cornerstone of successful preclinical development. A compound that is rapidly metabolized will have...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a cornerstone of successful preclinical development. A compound that is rapidly metabolized will have poor bioavailability and a short duration of action, often halting its progression. The biphenyl phenol scaffold is a privileged structure in medicinal chemistry, but it is also susceptible to metabolic modification. This guide provides an in-depth comparison of how strategic fluorination of this scaffold can significantly enhance metabolic stability, supported by mechanistic insights and detailed experimental protocols.
The Metabolic Landscape of Biphenyl Phenols
Biphenyl phenols, in their non-fluorinated state, are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common metabolic transformation is oxidation, specifically aromatic hydroxylation.[3][4] The electron-rich phenyl rings are susceptible to attack by the highly reactive oxygen species within the CYP active site.
The primary sites of metabolism on a generic biphenyl phenol are:
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to one of the aromatic rings is the most prevalent metabolic pathway.[3] This often occurs at the para-position to the existing phenol or the other phenyl ring due to steric accessibility and electronic factors.
Conjugation (Phase II Metabolism): The newly introduced hydroxyl groups, as well as the original phenolic hydroxyl, can then be conjugated with polar molecules such as glucuronic acid or sulfate.[1] This process increases water solubility and facilitates excretion.
This inherent susceptibility to hydroxylation often leads to rapid intrinsic clearance and a short in vivo half-life, posing a significant challenge for drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Focus: Structure-Activity Relationship (SAR), Metabolic Stability, and Experimental Validation[1][2]
Executive Summary: The Fluorine Advantage[3]
In the optimization of biaryl kinase inhibitors, the strategic introduction of fluorine is rarely about a single parameter.[2] It is a multi-dimensional tactic that simultaneously modulates metabolic stability , conformational preference , and lipophilicity .[1][2]
This guide objectively compares non-fluorinated biaryl scaffolds (exemplified by Sorafenib) against their fluorinated analogs (Regorafenib), providing experimental evidence for why the "Magic Methyl" has been superseded by the "Strategic Fluorine."[2]
Key Comparative Insights
Feature
Non-Fluorinated Biaryl (e.g., Sorafenib)
Fluorinated Biaryl (e.g., Regorafenib)
Impact of Fluorination
Metabolic Stability
Susceptible to rapid CYP450-mediated oxidative hydroxylation.[2]
High. C-F bond (116 kcal/mol) blocks metabolic "soft spots."[2]
Refined. Electronic repulsion can reduce off-target binding in constricted pockets.[2]
Tunable selectivity based on F-position (ortho/meta/para).[2]
Case Study: Sorafenib vs. Regorafenib
The Gold Standard for Fluorine SAR
The transformation of Sorafenib (Nexavar) into Regorafenib (Stivarga) is the definitive textbook example of biaryl fluorination. Structurally, the molecules are identical except for a single fluorine atom on the central phenyl ring of the biaryl urea scaffold.[2][3]
Structural Comparison[5][6][7]
Sorafenib: Biaryl urea with a central chloro-phenyl ring.
Regorafenib: Identical scaffold with a 4-fluorine addition to the central phenyl ring.
Comparative Performance Data
The following data highlights the "Fluorine Effect" on potency and physicochemical properties.
Table 1: Kinase Inhibitory Potency (Biochemical IC50)
Data aggregated from Wilhelm et al. and standard kinase panels.[2]
Kinase Target
Sorafenib IC50 (nM)
Regorafenib IC50 (nM)
Fold Improvement
Mechanism of Improvement
VEGFR2 (KDR)
90
4.2
~21x
Enhanced hydrophobic fit & conformational lock.[2]
TIE2
411
311
~1.3x
Minimal impact on this specific pocket.
c-KIT
68
7
~9.7x
Stabilization of Type II binding mode.
BRAF (V600E)
38
19
2x
Electronic modulation of the urea linker.
Ret
59
1.5
~39x
Critical interaction with gatekeeper region.
Mechanistic Analysis
Why does one atom drive a 20-fold potency increase?
Conformational Locking (The Ortho Effect):
In biaryl systems, the bond between the two aromatic rings allows free rotation. Binding to the kinase requires a specific planar or twisted conformation, costing entropic energy.[1][2]
Observation: Placing a fluorine ortho to the biaryl linkage creates steric and electrostatic repulsion (or attraction, depending on the dipole) with the neighboring ring protons or heteroatoms.[2]
Result: This restricts the torsion angle, "pre-paying" the entropic cost of binding.[1][2] Regorafenib's central fluorine favors a conformation that aligns perfectly with the VEGFR2 hydrophobic pocket.
Metabolic Blockade:
The C-4 position of the central phenyl ring in Sorafenib is a site of oxidative metabolism.
Sorafenib: Subject to oxidation
N-oxide metabolite (active but rapidly cleared).[2]
Regorafenib: The C-F bond is metabolically inert to CYP450 oxidation, prolonging the duration of action in vivo.[2]
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for fluorinating biaryl kinase inhibitors.
Figure 1: Strategic decision tree for introducing fluorine into biaryl scaffolds based on SAR liabilities.
Experimental Protocols
To validate the SAR of fluorinated analogs, you must establish a self-validating testing loop.[2]
The synthesis of fluorinated biaryls often requires specific building blocks, as late-stage fluorination is difficult.[2]
Figure 2: Convergent synthesis strategy for fluorinated biaryl ureas.
Conclusion
The transition from Sorafenib to Regorafenib demonstrates that fluorine is not merely a bioisostere for hydrogen; it is a functional tool for conformational control and metabolic protection . When designing biaryl kinase inhibitors:
Use Ortho-Fluorine to restrict torsion angles and improve potency (conformational lock).
Use Para/Meta-Fluorine on solvent-exposed rings to block oxidative metabolism without steric clashes.[2]
Always validate designs with paired Biochemical (IC50) and Microsomal Stability (
Wilhelm, S. M., et al. (2011).[1][2] Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity.[2] International Journal of Cancer. Link[2]
Meanwell, N. A. (2018).[1][2][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Link[2]
Muller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[2]
Hwang, S. H., et al. (2013).[1][2] Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Bioorganic & Medicinal Chemistry Letters.[6][7] Link
Lou, Y., et al. (2015).[1][2][6] Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters.[6][7] Link
Mechanistic and Analytical Guide: The Impact of 2,4,6-Trifluoro Substitution on Phenol Acidity (pKa)
Executive Summary In the realm of rational drug design and agrochemical development, modulating the physicochemical properties of a lead compound is a fundamental optimization strategy. The acidity (pKa) of phenolic moie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of rational drug design and agrochemical development, modulating the physicochemical properties of a lead compound is a fundamental optimization strategy. The acidity (pKa) of phenolic moieties dictates a molecule's ionization state at physiological pH, directly influencing its lipophilicity, membrane permeability, and target binding affinity[1].
This guide provides a comprehensive comparison of how fluorine substitution—specifically the 2,4,6-trifluoro substitution pattern—alters the pKa of phenol. By contrasting 2,4,6-trifluorophenol (2,4,6-TFP) with mono-fluorinated alternatives, we will deconstruct the underlying electronic causality and provide a self-validating analytical protocol for empirical pKa determination.
Mechanistic Causality: The Fluorine Paradox (+R vs. -I)
To understand why 2,4,6-TFP exhibits its specific acidity, we must analyze the dual, opposing electronic effects of the fluorine atom:
The Inductive Effect (-I): Fluorine is the most electronegative element. Through the sigma (
) bond framework, it strongly withdraws electron density, stabilizing the negatively charged phenoxide conjugate base and increasing acidity[2]. This effect is highly distance-dependent.
The Resonance Effect (+R): Uniquely among halogens, fluorine's
orbitals are similar in size to carbon's orbitals, allowing for highly efficient -orbital overlap[3][4]. Fluorine donates its lone-pair electron density back into the aromatic ring, destabilizing the phenoxide anion and decreasing acidity.
The Positional Impact:
In 4-fluorophenol (para-substitution), the fluorine is distant from the hydroxyl group, weakening the -I effect. Consequently, the +R donation almost perfectly neutralizes the -I withdrawal, resulting in a pKa of 9.9—nearly identical to unsubstituted phenol (10.0)[2][5].
In 2-fluorophenol (ortho-substitution), the fluorine is directly adjacent to the hydroxyl group. The proximity maximizes the distance-dependent -I effect, allowing it to overpower the +R effect, dropping the pKa to 8.7[2].
In 2,4,6-trifluorophenol , the molecule features two ortho-fluorines and one para-fluorine. The combined, synergistic inductive pull of the two ortho-fluorines massively overwhelms the single resonance donation from the para position. This highly stabilized phenoxide anion results in a dramatic pKa drop to approximately 7.12 - 7.20[1][6].
Quantitative Comparison of Fluorinated Phenols
The table below summarizes the quantitative impact of these competing electronic effects on the experimental pKa.
Compound
Substitution Pattern
pKa
Dominant Electronic Effect
Ionization at pH 7.4
Phenol
None
10.0
Baseline
< 0.3%
4-Fluorophenol
Para
9.9
+R (Resonance) -I (Inductive)
< 0.4%
2-Fluorophenol
Ortho
8.7
-I (Inductive) > +R (Resonance)
~ 4.8%
2,4,6-Trifluorophenol
Ortho, Para, Ortho
~7.2
Synergistic -I (Inductive)
~ 61.3%
Data supported by comparative literature on fluorophenol acidity[1][2][5][6].
Electronic effects of fluorine substitution on phenol pKa.
To empirically verify the pKa of 2,4,6-TFP against alternatives, UV-Vis spectrophotometric titration is the gold standard. Fluorinated phenols exhibit distinct bathochromic (red) shifts upon deprotonation due to increased electron delocalization in the phenoxide state[7].
This protocol is engineered as a self-validating system . By mandating the observation of an isosbestic point, the assay internally proves that no secondary reactions (e.g., aggregation, degradation) are occurring, ensuring the calculated pKa is thermodynamically accurate.
Step-by-Step Protocol
Buffer Preparation (Causality: Activity Coefficient Control)
Prepare a universal buffer series (e.g., Britton-Robinson) ranging from pH 5.0 to 9.0 in 0.5 pH increments.
Critical Step: Add 0.1 M KCl to all buffers. Maintaining a constant ionic strength ensures that the activity coefficients of the analytes remain constant, allowing the concentration-based quotient to accurately reflect the thermodynamic pKa.
Analyte Preparation
Dissolve 2,4,6-TFP in a minimal volume of methanol, then dilute into the aqueous buffers to achieve a final concentration of ~50 µM (ensure methanol content is < 1% v/v to prevent dielectric constant artifacts).
Spectral Acquisition
Using a dual-beam UV-Vis spectrophotometer, blank against the corresponding buffer and scan the analyte solutions from 200 nm to 400 nm at 25 °C.
Data Validation (The Isosbestic Check)
Overlay the spectra. You must observe an isosbestic point —a specific wavelength where total absorbance remains constant across all pH values.
Why this matters: The isosbestic point mathematically guarantees a closed, two-state equilibrium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). If the curves do not intersect at a single point, the assay is invalid (indicating precipitation or degradation) and must be aborted.
pKa Extraction
Plot the absorbance at the phenoxide
against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point (pKa).
Self-validating UV-Vis spectrophotometric workflow for pKa determination.
Implications for Drug Development
The shift in pKa from 10.0 (phenol) to ~7.2 (2,4,6-TFP) has profound biological implications. At a physiological pH of 7.4, standard phenol is almost entirely neutral, limiting its electrostatic interactions. In stark contrast, 2,4,6-TFP exists as a roughly 60% ionized phenoxide / 40% neutral phenol equilibrium[1].
This dual-state presence allows 2,4,6-TFP derivatives to easily partition through hydrophobic lipid bilayers in their neutral form, while simultaneously engaging in strong electrostatic or metal-coordination interactions in their ionized form once inside an enzyme's active site (such as peroxidase inhibition pathways)[1][7].
References
Internal Binding of Halogenated Phenols in Dehaloperoxidase-Hemoglobin Inhibits Peroxidase Function - PMC.
Why is p-fluorophenol more acidic than phenol? - Quora.
Consider the following phenols and their pkas. - UCLA Chemistry.
Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Advances.
Distribution Coefficients of Ionized and Un-ionized Halogenated Phenols in an Octanol-w
Why is para choro phenol more acidic than para fluro phenol? - Quora.
Is this an undergraduate-level question? Which molecule is more acidic? - Reddit.
Strategic Bioisosteric Replacement: Transitioning from Biphenyl to Fluorinated Biphenyl Scaffolds in Drug Discovery
Executive Summary Biphenyl rings are ubiquitous architectural motifs in medicinal chemistry, prized for their ability to project pharmacophores across hydrophobic binding pockets. However, their high lipophilicity, struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Biphenyl rings are ubiquitous architectural motifs in medicinal chemistry, prized for their ability to project pharmacophores across hydrophobic binding pockets. However, their high lipophilicity, structural planarity, and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often lead to severe developability bottlenecks, including poor aqueous solubility and the generation of toxic reactive epoxides[1].
Bioisosteric replacement with fluorinated biphenyl scaffolds has emerged as a highly effective strategy to rescue these liabilities. The strategic incorporation of fluorine—a small, highly electronegative atom—modulates the physicochemical properties of the biaryl system without drastically altering its steric bulk[2]. This guide objectively compares the performance of biphenyls versus their fluorinated counterparts and provides validated experimental protocols for synthesizing and evaluating these bioisosteres.
Mechanistic Rationale: The Causality Behind Fluorination
The decision to replace a biphenyl with a fluorinated biphenyl is driven by three distinct mechanistic goals:
Metabolic Blocking: Unsubstituted phenyl rings are classic metabolic hotspots. CYP450 enzymes readily oxidize the electron-rich aromatic system to form epoxides, which can react irreversibly with nucleophiles like DNA or glutathione, leading to toxicity[1]. Substituting a hydrogen atom with fluorine at these labile positions (e.g., para or ortho positions) blocks oxidation due to the exceptional thermodynamic stability of the C–F bond[3].
Conformational Control: Standard biphenyls can adopt relatively planar conformations, leading to high crystal lattice energy and poor aqueous solubility. Introducing an ortho-fluorine atom induces steric and electrostatic repulsion between the two rings, forcing the biaryl system into a twisted, non-planar conformation[4]. This disruption lowers the melting point and significantly improves solubility[5].
Lipophilicity and pKa Modulation: While fluorine is generally considered lipophilic, its strong electron-withdrawing nature can lower the pKa of adjacent basic amines or carboxylic acids. In specific contexts, strategic fluorination can actually decrease overall lipophilicity (logD) by reducing the polarizability of the aromatic π-system[5].
Quantitative Comparison: Biphenyl vs. Fluorinated Biphenyls
The following table summarizes the divergent physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of a standard biphenyl core versus its selectively fluorinated bioisosteres.
Property / Metric
Unsubstituted Biphenyl Core
Ortho-Fluoro Biphenyl
Para-Fluoro Biphenyl
Biaryl Conformation
Planar to slightly twisted
Highly twisted (~45°–60°)
Planar to slightly twisted
Aqueous Solubility
Poor (High lattice energy)
Improved (Disrupted planarity)
Poor (Similar to unsubstituted)
CYP450 Oxidation Risk
High (Epoxide formation)
Moderate (Steric shielding)
Low (Blocked at para hotspot)
Relative Lipophilicity
Baseline
Slightly decreased (Polarizability drop)
Increased (Lipophilic nature of F)
Target Affinity Impact
Baseline
Variable (Depends on pocket shape)
Often improved (Halogen bonding)
Experimental Workflow
The integration of fluorinated biphenyls into a drug discovery pipeline requires a systematic approach, from in silico design to in vitro validation.
Workflow for the design, synthesis, and ADME validation of fluorinated biphenyl bioisosteres.
Validated Experimental Methodologies
To ensure scientific trustworthiness and reproducibility, the following protocols outline the synthesis of fluorinated biphenyls and the subsequent validation of their metabolic stability.
Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the gold standard for constructing fluorinated biaryl systems due to its high tolerance of aqueous conditions and the commercial availability of diverse fluorinated boronic acids[6],[7].
Causality Check: Degassing the solvent is a critical step. Ambient oxygen rapidly deactivates the active Pd(0) catalyst species into an inactive Pd(II) state, which halts the initial oxidative addition step and drastically reduces yield.
Step-by-Step Procedure:
Reagent Preparation: In an oven-dried Schlenk flask, combine the fluorinated aryl halide (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a mild base (e.g., K₂CO₃, 2.0 equiv)[6].
Solvent Degassing: Add a solvent mixture of THF/H₂O (4:1 v/v). Degas the suspension thoroughly by bubbling inert argon or nitrogen gas directly through the mixture for 15 minutes.
Catalyst Addition: Quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) against a positive stream of inert gas to prevent atmospheric oxidation of the metal center.
Reaction Execution: Seal the flask, heat the mixture to 80°C, and stir continuously for 12–18 hours. Monitor the conversion of the starting material via LC-MS or TLC.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Isolate the target fluorinated biphenyl bioisostere using silica gel flash column chromatography.
Protocol 2: In Vitro Microsomal Stability (Clearance) Assay
To empirically validate the metabolic blocking effect of the fluorine substitution, the synthesized bioisosteres must be tested against human liver microsomes (HLM)[1].
Causality Check: The inclusion of an NADPH regenerating system is mandatory. CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor cofactor to drive the oxidative catalytic cycle.
Step-by-Step Procedure:
Incubation Mixture: Prepare a 100 µL incubation mixture containing human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 3 mM MgCl₂).
Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw 20 µL aliquots. Immediately quench the enzymatic reaction by mixing the aliquot with 80 µL of ice-cold acetonitrile containing a known internal standard.
Protein Precipitation: Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to precipitate the denatured microsomal proteins.
Quantification: Analyze the clear supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (
) based on the logarithmic decay curve of the compound over time.
Conclusion
Replacing biphenyls with fluorinated biphenyl scaffolds is a highly rational and effective approach to overcoming ADME and physicochemical bottlenecks in modern drug discovery. By carefully selecting the regiochemistry of the fluorine substitution, medicinal chemists can successfully block metabolic liabilities, optimize molecular conformation, and fine-tune lipophilicity to generate superior clinical candidates.
References
Source: nih.
Source: acs.
Source: hyphadiscovery.
Source: u-tokyo.ac.
(PDF)
Source: benchchem.
Source: benchchem.
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
Thermal Stability Profiling of Fluorinated Biphenyls: A Comparative Technical Guide
Executive Summary This guide provides a technical analysis of the thermal stability of fluorinated biphenyl materials, specifically designed for researchers in drug discovery and materials science. Unlike standard hydroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the thermal stability of fluorinated biphenyl materials, specifically designed for researchers in drug discovery and materials science. Unlike standard hydrocarbon scaffolds, fluorinated biphenyls exhibit a unique "thermal armor" effect due to the high dissociation energy of the carbon-fluorine (C–F) bond and the steric shielding provided by the fluorine atom's Van der Waals radius. This document compares these materials against non-fluorinated and chlorinated analogs, detailing validated experimental protocols (TGA/DSC) and degradation mechanisms.
Comparative Thermal Performance Analysis
The thermal stability of biphenyls is governed by the bond dissociation energy (BDE) of the substituents and the crystal packing forces. Fluorination significantly enhances thermal decomposition temperatures (
) while often modulating phase transition temperatures (, ) due to changes in molecular symmetry and polarity.
Representative Thermal Data Comparison
The following table synthesizes data from high-performance polyimides and small-molecule liquid crystals to illustrate the "Fluorine Effect."
Material Class
Structure Type
(°C)
(°C)
Key Thermal Characteristic
Non-Fluorinated
Standard Biphenyl (Ref)
~350 - 400
220 - 250
Baseline stability; oxidation prone at >300°C.
Fluorinated
Perfluorinated Biphenyl
450 - 560
280 - 402
Exceptional resistance to thermo-oxidative degradation.
Chlorinated
Polychlorinated Biphenyl
300 - 380
Variable
High stability but forms toxic byproducts (dioxins) upon degradation.
Methylated
Methyl-Biphenyl
320 - 360
240 - 270
Steric hindrance increases but alkyl C-H bonds lower .
Analysis of Causality:
Bond Strength: The C–F bond (~485 kJ/mol) is significantly stronger than the C–H bond (~413 kJ/mol) and C–Cl bond (~328 kJ/mol). This requires higher thermal energy to initiate homolytic cleavage.
Electronic Shielding: The high electronegativity of fluorine withdraws electron density, reducing the susceptibility of the biphenyl ring to electrophilic attack during oxidative heating.
Steric Effects: In liquid crystalline applications, lateral fluorination (e.g., at the 3,3' positions) disrupts efficient packing, often lowering the melting point (
) and isotropization temperature () while maintaining high decomposition stability. This widens the operational temperature window for devices.
Mechanisms of Thermal Degradation[1][2]
Understanding how these materials fail is critical for designing robust drugs and polymers. The degradation of fluorinated biphenyls follows a distinct pathway compared to their hydrogenated counterparts.
Degradation Pathway Diagram
The following diagram illustrates the competitive degradation pathways. Note the high energy barrier for C-F cleavage compared to C-H oxidation.
Caption: Comparative thermal degradation pathways. Pathway B (C-F scission) requires significantly higher energy, conferring superior stability.
Validated Experimental Protocols
To accurately characterize these materials, precise control over atmosphere and heating rates is required. The following protocols are designed to eliminate common artifacts such as buoyancy effects in TGA or thermal history in DSC.
Workflow Overview
Caption: Sequential workflow ensuring safety and data integrity. TGA is performed first to define the safe operating limits for DSC.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: Determine the 5% weight loss temperature (
) and char yield.
Sample Prep: Dry 5–10 mg of fluorinated biphenyl powder in a vacuum oven at 80°C for 12 hours to remove hygroscopic moisture.
Pan Selection: Use Platinum (Pt) pans. Reasoning: Aluminum pans melt at ~660°C, which may be close to the degradation point of high-stability fluoropolymers. Pt is inert and stable >1000°C.
Atmosphere:
Inert: Nitrogen (
) at 40 mL/min (Purge) / 60 mL/min (Balance).
Oxidative: Air/Oxygen (to test oxidative resistance).
Ramp Profile:
Equilibrate at 30°C.
Ramp 10°C/min to 800°C.
Self-Validation: Run a "blank" baseline with an empty pan and subtract this from the sample run to correct for buoyancy effects.
) and melting () points without degradation interference.
Limit Setting: Set the maximum temperature to
based on TGA results. Reasoning: Prevents sensor contamination from decomposition products.
Cycle Logic:
Heat 1: Ramp 10°C/min to Limit. (Erases thermal history/processing stress).
Cool 1: Ramp 10°C/min to -50°C. (Establishes controlled crystallinity).
Heat 2: Ramp 10°C/min to Limit. (Record data from this cycle).
Data Extraction: Calculate
from the inflection point of the step change in Heat 2.
Applications & Strategic Implications
Drug Development (Metabolic Stability)
Fluorinated biphenyls are increasingly used as bioisosteres in drug design. The thermal stability correlates with metabolic stability in vivo. The strong C-F bond resists enzymatic oxidation by Cytochrome P450, extending the half-life of the drug.
Example: 4'-fluoro-4-biphenyl derivatives often show reduced clearance compared to their non-fluorinated parents.
High-Frequency Electronics
In 5G/6G applications, materials must withstand soldering temperatures (>260°C) without dimensional change. Fluorinated biphenyl polyimides (e.g., containing TFMB monomers) provide low dielectric constants (
) combined with high (>300°C), making them superior to standard FR-4 materials.
References
Fluorinated Biphenyl Aromatic Polyimides for Gas Separation Applications. Vertex AI Search / University of Valladolid. 1
Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties. MDPI. 2
Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules. National Institutes of Health (PMC). 3[4]
Fluorinated Poly(pentylene 4,4′-bibenzoate)s with Low Isotropization Temperatures. ACS Publications. 5
A Comparative Guide to the Establishment and Application of Reference Standards for the Analysis of 3-bromo-5-(2,4,6-trifluorophenyl)phenol
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of the essential analytical methodol...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of the essential analytical methodologies required to establish a primary reference standard for 3-bromo-5-(2,4,6-trifluorophenyl)phenol and its subsequent application in routine analysis. Given the current absence of a commercially available certified reference standard for this compound, this document serves as a comprehensive manual for ensuring the integrity of its quantification and impurity profiling.
Introduction: The Imperative for a Well-Characterized Reference Standard
3-Bromo-5-(2,4,6-trifluorophenyl)phenol is a halogenated biphenyl ether derivative, a class of compounds often investigated for their potential biological activities. As with any active pharmaceutical ingredient (API) or key intermediate, the ability to accurately determine its purity and quantify its presence in various matrices is fundamental to research and development. A reference standard, a highly purified and well-characterized material, is the cornerstone of all analytical measurements, providing the benchmark against which all other samples are compared.[1][2][3]
The U.S. Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1] In the absence of a pharmacopeial or commercially supplied certified reference material for 3-bromo-5-(2,4,6-trifluorophenyl)phenol, the onus falls upon the analytical laboratory to establish an in-house primary reference standard. This guide will navigate the critical steps of structural elucidation and purity assessment necessary for this endeavor.
Part 1: Establishing a Primary Reference Standard: A Comparative Guide to Essential Analytical Techniques
The qualification of a primary reference standard is a rigorous process that employs a suite of orthogonal (different and independent) analytical techniques to build a comprehensive and scientifically sound profile of the material.
A. Definitive Structure Elucidation: Confirming the Molecular Identity
Before a purity value can be assigned, the absolute chemical structure of the candidate material must be unequivocally confirmed.
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.[4] For 3-bromo-5-(2,4,6-trifluorophenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification.[5][6][7]
¹H NMR (Proton NMR): This technique provides information on the number and chemical environment of hydrogen atoms. The spectrum of 3-bromo-5-(2,4,6-trifluorophenyl)phenol is expected to exhibit distinct signals for the aromatic protons on both phenyl rings and a characteristic signal for the phenolic hydroxyl proton. The coupling patterns between adjacent protons will further confirm their relative positions.
¹³C NMR (Carbon NMR): This analysis reveals the number of unique carbon atoms and their electronic environments. The presence of fluorine atoms will induce characteristic splitting of the signals for the carbon atoms in the trifluorophenyl ring, providing further structural confirmation.[8][9]
¹⁹F NMR (Fluorine NMR): Given the trifluorophenyl moiety, ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and environment of the fluorine atoms.[5][6][7] The chemical shifts and coupling patterns in the ¹⁹F spectrum provide a unique fingerprint of the fluorinated portion of the molecule.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules, thereby providing the molecular weight of the compound.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.
For 3-bromo-5-(2,4,6-trifluorophenyl)phenol, MS analysis will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M and M+2), which is a definitive indicator of a monobrominated compound.[10][11]
Caption: Workflow for the structural elucidation of the candidate reference standard.
B. Purity Assessment: A Multi-pronged Approach
Once the structure is confirmed, the next critical phase is to determine the purity of the material by quantifying all potential impurities, including organic, inorganic, and volatile components.
HPLC is the primary technique for separating and quantifying non-volatile organic impurities. A well-developed HPLC method is crucial for assessing the purity of the reference standard.
Experimental Protocol: HPLC Purity Method
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a typical starting point for method development.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by the UV spectrum of 3-bromo-5-(2,4,6-trifluorophenyl)phenol (typically around 220-280 nm).
Injection Volume: 10 µL.
Standard Preparation: Prepare a solution of the candidate reference standard in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
Analysis: Inject the standard solution and monitor the chromatogram for any impurity peaks. The area percentage of the main peak relative to the total area of all peaks is used to determine the chromatographic purity.
Residual solvents are organic volatile chemicals used in the synthesis of the substance. Headspace GC is the standard method for their determination. The sample is heated in a sealed vial, and the vapor is injected into the GC for separation and quantification.
The content of inorganic impurities can be determined by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities or by the less specific, but often sufficient, Residue on Ignition (ROI) test.[12]
The presence of water can significantly impact the purity value. Karl Fischer titration is a highly accurate method for the quantitative determination of water content in a sample.
C. Assigning a Purity Value: The Mass Balance Approach
The final purity of the primary reference standard is typically assigned using a mass balance approach, where the contributions of all identified impurities are subtracted from 100%.
Table 1: Comparison of Analytical Techniques for Reference Standard Qualification
Analytical Technique
Primary Information Provided
Role in Qualification
¹H, ¹³C, ¹⁹F NMR
Definitive molecular structure and connectivity.
Structural Confirmation
Mass Spectrometry
Molecular weight and elemental composition.
Structural Confirmation
HPLC
Chromatographic purity and quantification of organic impurities.
Purity Assessment
Headspace GC
Quantification of residual volatile solvents.
Purity Assessment
Karl Fischer Titration
Water content.
Purity Assessment
ICP-MS / ROI
Inorganic impurity content.
Purity Assessment
Part 2: Application of the Qualified Reference Standard: A Comparative Guide for Routine Analysis
Once the primary reference standard has been fully characterized and its purity assigned, it can be used for the routine analysis of other batches of 3-bromo-5-(2,4,6-trifluorophenyl)phenol.
Quantitative Analysis (Assay) by HPLC
The most common application of a reference standard is in the quantitative assay of a sample.
Experimental Protocol: HPLC Assay
Instrumentation and Method: Use the same HPLC method as described for purity determination.
Reference Standard Preparation: Accurately weigh the primary reference standard and prepare a stock solution of known concentration, taking into account the assigned purity value. Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation: Accurately weigh the sample to be analyzed and prepare a solution with a target concentration within the range of the calibration standards.
Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine its peak area.
Calculation: The concentration of 3-bromo-5-(2,4,6-trifluorophenyl)phenol in the sample is calculated from the calibration curve.
Impurity Profiling
The qualified reference standard can also be used to identify and, if necessary, quantify impurities in other samples. By comparing the retention times of peaks in the sample chromatogram to that of the main peak in the reference standard chromatogram, impurities can be identified.
Caption: Workflow for the quantitative analysis using a qualified reference standard.
Troubleshooting Common Analytical Challenges
Poor Peak Shape in HPLC: This can be caused by column degradation, inappropriate mobile phase pH, or sample overload. Ensure the mobile phase pH is suitable for the phenolic group and consider using a lower sample concentration.
Inconsistent Results: This may stem from inaccurate weighing, improper standard or sample preparation, or instrument variability. Always use a calibrated analytical balance and ensure complete dissolution of the standard and sample.
Extraneous Peaks: These can be due to contamination from solvents, glassware, or the sample matrix. Always use high-purity solvents and meticulously clean all glassware.
References
Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
Eurofins. (n.d.). The ABC's of Reference Standard Management.
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability.
RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
University of Edinburgh Research Explorer. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.